molecular formula C6H6N2O2 B1321187 5-Methoxypyrimidine-2-carbaldehyde CAS No. 220114-83-0

5-Methoxypyrimidine-2-carbaldehyde

Cat. No.: B1321187
CAS No.: 220114-83-0
M. Wt: 138.12 g/mol
InChI Key: YWCAULDHVOEECI-UHFFFAOYSA-N
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Description

5-Methoxypyrimidine-2-carbaldehyde is a useful research compound. Its molecular formula is C6H6N2O2 and its molecular weight is 138.12 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxypyrimidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-10-5-2-7-6(4-9)8-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCAULDHVOEECI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610225
Record name 5-Methoxypyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220114-83-0
Record name 5-Methoxypyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxypyrimidine-2-carbaldehyde: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methoxypyrimidine-2-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical and physical properties, outlines potential synthetic routes with experimental protocols, and discusses its potential applications, particularly in the context of drug discovery.

Compound Properties

Table 1: Physicochemical Properties of this compound and a Key Isomer

PropertyThis compound2-Methoxypyrimidine-5-carbaldehyde (Isomer)
CAS Number 220114-83-0[1][3]90905-32-1[2]
Molecular Formula C₆H₆N₂O₂[1]C₆H₆N₂O₂[2]
Molecular Weight 138.12 g/mol [1]138.13 g/mol
Physical Form Not explicitly statedWhite to Yellow to Brown Solid[2]
Storage Conditions Not explicitly statedInert atmosphere, 2-8°C[2]

Synthesis of this compound

The synthesis of this compound is not extensively detailed in publicly available literature. However, based on established organic chemistry principles for the formylation of heterocyclic compounds, two primary synthetic strategies can be proposed: the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation.

Proposed Synthetic Pathway 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7][8] The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4][5][6][7]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 POCl3->Vilsmeier_reagent Starting_material 5-Methoxypyrimidine Intermediate Iminium Salt Intermediate Starting_material->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis

Caption: Proposed Vilsmeier-Haack reaction pathway for the synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10°C. Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve 5-methoxypyrimidine in a suitable solvent (e.g., DMF or a chlorinated solvent). Cool the solution to 0°C and add the freshly prepared Vilsmeier reagent dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of a base (e.g., sodium acetate or sodium hydroxide).

  • Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Proposed Synthetic Pathway 2: Ortho-lithiation and Formylation

Ortho-lithiation is a powerful method for the regioselective functionalization of aromatic and heteroaromatic rings, directed by a metalating group.[9][10][11] For 5-methoxypyrimidine, the methoxy group and the nitrogen atoms of the pyrimidine ring can direct the lithiation to the C2 position. The resulting lithiated intermediate can then be quenched with an electrophilic formylating agent like DMF.[9][12][13]

G Starting_material 5-Methoxypyrimidine Lithiated_intermediate 2-Lithio-5-methoxypyrimidine Starting_material->Lithiated_intermediate + LDA or n-BuLi Product This compound Lithiated_intermediate->Product + DMF, then H3O+

Caption: Proposed ortho-lithiation and formylation pathway for the synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Lithiation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 5-methoxypyrimidine in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C. Add a strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), dropwise. Stir the mixture at -78°C for 1-2 hours.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78°C.

  • Reaction Quenching and Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield the final product.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR - Aldehydic proton (CHO): singlet, δ 9.8-10.5 ppm. - Pyrimidine protons (H4, H6): two distinct signals, likely doublets or singlets depending on coupling, in the aromatic region (δ 8.0-9.0 ppm). - Methoxy protons (OCH₃): singlet, δ 3.9-4.2 ppm.
¹³C NMR - Aldehydic carbon (CHO): δ 185-195 ppm. - Pyrimidine carbons: signals in the range of δ 110-170 ppm. - Methoxy carbon (OCH₃): δ 55-60 ppm.
IR (Infrared) Spectroscopy - C=O stretch (aldehyde): strong absorption around 1680-1710 cm⁻¹. - C-H stretch (aldehyde): two weak bands around 2720 and 2820 cm⁻¹. - C-O stretch (methoxy): strong absorption around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric). - Aromatic C=C and C=N stretching: multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS) - Molecular ion peak (M⁺) at m/z = 138.

Potential Applications and Biological Activity

The pyrimidine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[14] The presence of both a methoxy and a carbaldehyde group on the pyrimidine ring of this compound makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

The aldehyde functionality can serve as a handle for various chemical transformations, such as reductive amination to introduce diverse amine-containing side chains, Wittig reactions to form alkenes, and oxidation to the corresponding carboxylic acid. These modifications can be employed to explore the structure-activity relationships (SAR) of novel pyrimidine derivatives.

While no specific biological activities have been reported for this compound itself, related pyrimidine derivatives have shown a broad spectrum of pharmacological effects:

  • Antimicrobial Activity: Many pyrimidine-containing compounds have demonstrated potent activity against various bacterial and fungal strains.[14][15][16]

  • Anticancer Activity: The pyrimidine core is a key component of several anticancer drugs. Novel pyrimidine derivatives are continually being investigated for their cytotoxic effects against various cancer cell lines.[17][18]

  • Enzyme Inhibition: Substituted pyrimidines have been shown to inhibit various enzymes, making them attractive targets for drug development.[19]

Further research is warranted to explore the potential biological activities of this compound and its derivatives.

Conclusion

This compound is a valuable, yet under-explored, building block for synthetic and medicinal chemistry. While detailed experimental data is currently limited, established synthetic methodologies for pyrimidine formylation provide a clear path for its preparation. The versatile functionalities present in this molecule offer numerous opportunities for the development of novel compounds with potential therapeutic applications. This guide serves as a foundational resource to stimulate further research into the synthesis, characterization, and biological evaluation of this promising heterocyclic aldehyde.

References

An In-depth Technical Guide to the Characterization of 5-Methoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxypyrimidine-2-carbaldehyde is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core is a key structural motif in numerous biologically active molecules, including nucleobases and various therapeutic agents. The presence of a reactive aldehyde group at the 2-position and a methoxy group at the 5-position makes it a versatile intermediate for the synthesis of a wide range of more complex molecular architectures. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, spectroscopic data, a plausible synthetic route, and its potential reactivity and applications. Due to the limited availability of experimental data in peer-reviewed literature, some of the presented data is based on established chemical principles and analysis of structurally related compounds.

Physicochemical Properties

PropertyValueSource/Method
CAS Number 220114-83-0Chemical Abstracts Service
Molecular Formula C₆H₆N₂O₂---
Molecular Weight 138.12 g/mol ---
Appearance Predicted: Off-white to light yellow powderBased on similar compounds[1]
Melting Point Predicted: Not available. Likely a solid at room temperature.---
Boiling Point Predicted: Not available.---
Solubility Predicted: Soluble in organic solvents such as chloroform and methanol.Based on general properties of similar heterocycles
Purity ≥98% (Commercially available)[1]
Storage Keep in a cool place.[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. The following tables present the predicted spectroscopic data based on established principles of NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard deuterated solvent like CDCl₃ are outlined below. The predictions are based on the analysis of similar pyrimidine derivatives and known substituent effects.

Table 2.1: Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4, H-6~8.9s-
-CHO~9.9s-
-OCH₃~4.0s-

Table 2.2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)~190
C-2~155
C-5~160
C-4, C-6~158
-OCH₃~56
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 2.3: Predicted IR Spectral Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aldehyde)2850-2750Medium, sharp
C=O stretch (aldehyde)1710-1690Strong
C=N stretch (pyrimidine ring)1600-1550Medium-Strong
C=C stretch (pyrimidine ring)1500-1450Medium-Strong
C-O stretch (methoxy)1250-1200Strong
Mass Spectrometry (MS)

The mass spectrum of this compound under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 2.4: Predicted Mass Spectrometry Data

m/zProposed Fragment IonProposed Neutral Loss
138[M]⁺---
137[M-H]⁺H•
110[M-CO]⁺CO
109[M-CHO]⁺CHO•
95[M-CHO, -CH₂]⁺CHO•, CH₂

Synthesis and Reactivity

Plausible Synthetic Route: Vilsmeier-Haack Reaction

A common and effective method for the formylation of electron-rich heterocyclic compounds is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce an aldehyde group onto the pyrimidine ring. The methoxy group at the 5-position is electron-donating, activating the ring towards electrophilic substitution, although the nitrogen atoms are deactivating. The formylation is expected to occur at the 2-position.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Methoxypyrimidine 2-Methoxypyrimidine Vilsmeier_Haack Vilsmeier-Haack Reaction 2-Methoxypyrimidine->Vilsmeier_Haack Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Vilsmeier_Haack Product 5-Methoxypyrimidine- 2-carbaldehyde Vilsmeier_Haack->Product

Caption: Plausible synthetic workflow for this compound.

Reactivity and Potential Applications

The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations, making it a valuable building block in organic synthesis. It can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions to form imines, oximes, and hydrazones. These transformations allow for the introduction of diverse functional groups and the construction of more complex molecules with potential biological activities. Pyrimidine derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

G cluster_reactions Chemical Transformations cluster_products Derivative Classes Start 5-Methoxypyrimidine- 2-carbaldehyde Oxidation Oxidation Start->Oxidation Reduction Reduction Start->Reduction Condensation Condensation Reactions Start->Condensation Carboxylic_Acid Pyrimidine-2-carboxylic acid derivative Oxidation->Carboxylic_Acid Alcohol Pyrimidine-2-methanol derivative Reduction->Alcohol Imines_Oximes Imines, Oximes, Hydrazones Condensation->Imines_Oximes

Caption: Potential reaction pathways for this compound.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis and characterization of this compound.

Synthesis Protocol: Vilsmeier-Haack Formylation

This protocol describes a general procedure for the formylation of an electron-rich pyrimidine.

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (2.0 eq). Cool the flask to 0 °C in an ice bath. Add phosphoryl chloride (POCl₃) (1.1 eq) dropwise to the stirred DMF over a period of 30 minutes, maintaining the temperature below 5 °C. Allow the mixture to stir at 0 °C for an additional 30 minutes, during which the Vilsmeier reagent will form as a solid or viscous oil.

  • Formylation Reaction: Dissolve the starting material, 2-methoxypyrimidine (1.0 eq), in a suitable anhydrous solvent (e.g., dichloromethane or excess DMF). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-70 °C for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

G Start Start Prep_Vilsmeier Prepare Vilsmeier Reagent (POCl3 + DMF at 0°C) Start->Prep_Vilsmeier Add_Pyrimidine Add 2-Methoxypyrimidine solution dropwise at 0°C Prep_Vilsmeier->Add_Pyrimidine Heat_Reaction Heat reaction mixture (50-70°C, 2-6h) Add_Pyrimidine->Heat_Reaction Monitor_TLC Monitor progress by TLC Heat_Reaction->Monitor_TLC Quench Quench with aq. NaHCO3 Monitor_TLC->Quench Reaction complete Extract Extract with organic solvent Quench->Extract Dry_Concentrate Dry and concentrate organic layers Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify End End Purify->End

Caption: Experimental workflow for the Vilsmeier-Haack synthesis.

Analytical Protocols
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Sample Preparation: For a solid sample, a small amount of the finely ground powder can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. This technical guide has provided a comprehensive overview of its characterization, including its physicochemical properties, predicted spectroscopic data, and a plausible synthetic route via the Vilsmeier-Haack reaction. The provided experimental protocols offer a practical framework for its synthesis and analysis. Further research into the experimental validation of the predicted data and the exploration of its reactivity will undoubtedly expand its applications in the development of novel therapeutic agents and other advanced materials.

References

5-Methoxypyrimidine-2-carbaldehyde applications in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to the Reactivity of 5-Methoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 5-Methoxypyrimidine-2-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data on this specific molecule, this guide extrapolates its reactivity based on the well-established chemistry of pyrimidine aldehydes and the electronic influence of the methoxy substituent. The document covers key reactions such as nucleophilic additions, condensations, oxidation, and reduction, providing detailed experimental protocols and expected outcomes. All quantitative data from analogous reactions are summarized in structured tables for clarity. Furthermore, logical workflows and reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecule's chemical behavior.

Introduction

This compound is a bifunctional molecule featuring a pyrimidine ring, an aldehyde group, and a methoxy substituent. The pyrimidine core, a key structural motif in many biologically active compounds, including nucleic acids, imparts unique electronic properties. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, making it a valuable building block for the synthesis of more complex molecular architectures. The methoxy group at the 5-position is expected to modulate the reactivity of the pyrimidine ring and the aldehyde through its electron-donating mesomeric effect. This guide aims to provide a detailed theoretical and practical framework for researchers working with or considering the use of this compound in their synthetic endeavors.

Predicted Spectroscopic Data

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Chemical Shifts / Frequencies Interpretation
¹H NMR δ 9.8-10.2 (s, 1H), δ 8.8-9.0 (s, 2H), δ 4.0-4.2 (s, 3H)Aldehydic proton (CHO), Pyrimidine protons (H4, H6), Methoxy protons (OCH₃)
¹³C NMR δ 185-195 (C=O), δ 160-170 (C2, C5), δ 155-160 (C4, C6), δ 55-60 (OCH₃)Aldehydic carbon, Carbons bearing the aldehyde and methoxy groups, Other pyrimidine carbons, Methoxy carbon
FT-IR ν 2820-2720 cm⁻¹ (C-H stretch), ν 1710-1685 cm⁻¹ (C=O stretch)Characteristic aldehyde C-H and carbonyl stretches

Chemical Reactivity and Key Reactions

The reactivity of this compound is primarily governed by the electrophilic nature of the aldehyde carbon and the electronic properties of the 5-methoxypyrimidine ring. The electron-donating 5-methoxy group is anticipated to slightly decrease the electrophilicity of the aldehyde compared to an unsubstituted pyrimidine-2-carbaldehyde.

Nucleophilic Addition and Condensation Reactions

The aldehyde group is susceptible to attack by various nucleophiles. Condensation reactions, such as the Knoevenagel and Wittig reactions, are expected to proceed efficiently.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, typically catalyzed by a weak base, to form an α,β-unsaturated product. This reaction is a powerful tool for C-C bond formation.

dot

Caption: Knoevenagel Condensation Workflow.

Experimental Protocol (Analogous to Knoevenagel Condensation of Heterocyclic Aldehydes)

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and an active methylene compound (e.g., malononitrile, 1.1 eq.) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a weak base, like piperidine (0.1 eq.).

  • Reaction: Stir the mixture at room temperature or under gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to induce precipitation of the product. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization.

Table 2: Expected Outcomes for Knoevenagel Condensation

Active Methylene Compound Expected Product Anticipated Yield (%) Reference Reaction Conditions
Malononitrile2-((5-Methoxypyrimidin-2-yl)methylene)malononitrile80-95Piperidine, Ethanol, Reflux
Ethyl CyanoacetateEthyl 2-cyano-3-(5-methoxypyrimidin-2-yl)acrylate75-90Piperidine, Ethanol, Reflux
Barbituric Acid5-((5-Methoxypyrimidin-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione85-98Acetic Acid, Reflux

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes using a phosphonium ylide (Wittig reagent). This reaction is highly versatile and tolerates a wide range of functional groups.[5][6][7]

dot

Wittig_Reaction aldehyde This compound oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane [2+2] Cycloaddition ylide Phosphonium Ylide (Ph₃P=CHR) ylide->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene Decomposition phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: Wittig Reaction Pathway.

Experimental Protocol (General for Heterocyclic Aldehydes)

  • Ylide Preparation: Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF under an inert atmosphere.

  • Reaction: Cool the ylide solution to a low temperature (e.g., -78 °C) and add a solution of this compound (1.0 eq.) in THF dropwise.

  • Warming and Quenching: Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 3: Expected Outcomes for Wittig Reaction

Wittig Reagent Expected Alkene Product Anticipated Yield (%) Typical Base/Solvent
Methyltriphenylphosphonium bromide2-Vinyl-5-methoxypyrimidine70-85n-BuLi / THF
Ethyl (triphenylphosphoranylidene)acetateEthyl 3-(5-methoxypyrimidin-2-yl)acrylate65-80NaH / THF
Benzyltriphenylphosphonium chloride5-Methoxy-2-styrylpyrimidine70-90n-BuLi / THF
Oxidation and Reduction of the Aldehyde Group

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Various oxidizing agents can be employed for the conversion of the aldehyde to the corresponding carboxylic acid.[8][9][10][11][12]

dot

Caption: Oxidation of the Aldehyde.

Experimental Protocol (General Oxidation of Heterocyclic Aldehydes)

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

  • Oxidant Addition: Add the oxidizing agent, such as potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC), portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction and Work-up: Stir the reaction mixture until the starting material is consumed (TLC). Quench the reaction (e.g., with sodium sulfite for KMnO₄) and adjust the pH to be acidic.

  • Isolation: Extract the carboxylic acid with an appropriate organic solvent. Dry the organic layer and remove the solvent under reduced pressure.

Table 4: Common Oxidizing Agents and Expected Outcomes

Oxidizing Agent Typical Solvent Anticipated Yield (%) Notes
Potassium Permanganate (KMnO₄)Acetone/Water60-80Strong oxidant, may require careful temperature control.
Pyridinium Chlorochromate (PCC)Dichloromethane70-90Milder conditions, good for sensitive substrates.
Silver(I) Oxide (Ag₂O)Aqueous Ammonia80-95Tollens' reagent, mild and selective for aldehydes.

The aldehyde can be selectively reduced to the corresponding primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[13][14][15][16][17]

dot

Reduction_Reaction aldehyde This compound hydride Hydride Source (e.g., NaBH₄) aldehyde->hydride Nucleophilic Attack alkoxide Alkoxide Intermediate hydride->alkoxide protonation Protonation (Work-up) alkoxide->protonation alcohol (5-Methoxypyrimidin-2-yl)methanol protonation->alcohol

Caption: Reduction of the Aldehyde.

Experimental Protocol (Reduction with NaBH₄)

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a protic solvent like methanol or ethanol at 0 °C.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄) (1.0-1.5 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Stir the mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water or dilute acid. Remove the solvent under reduced pressure and extract the product with an organic solvent. Dry the organic layer and concentrate to obtain the alcohol.

Table 5: Common Reducing Agents and Expected Outcomes

Reducing Agent Typical Solvent Anticipated Yield (%) Notes
Sodium Borohydride (NaBH₄)Methanol/Ethanol90-98Mild and selective for aldehydes and ketones.
Lithium Aluminium Hydride (LiAlH₄)Anhydrous THF/Ether>95Very powerful, less selective, requires anhydrous conditions.
Hydrogen (H₂) with Catalyst (e.g., Pd/C)Ethanol/Ethyl Acetate85-95Catalytic hydrogenation, can also reduce other functional groups.

Conclusion

This compound is a promising heterocyclic building block with a rich and versatile reactivity profile centered around its aldehyde functionality. This guide has provided a comprehensive, albeit predictive, overview of its likely chemical behavior in key organic transformations. The presented reaction pathways, experimental protocols, and tabulated data, derived from analogous systems, offer a solid foundation for researchers to design and execute synthetic strategies involving this compound. Further experimental validation is encouraged to establish the precise reactivity and optimal reaction conditions for this compound.

References

Spectroscopic and Structural Elucidation of 5-Methoxypyrimidine-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-methoxypyrimidine-2-carbaldehyde. Aimed at researchers, scientists, and professionals in drug development, this document details predicted and expected spectroscopic data, outlines general experimental protocols for structural analysis, and presents a logical workflow for compound characterization.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a methoxy and a carbaldehyde group. These functional groups make it a potentially valuable building block in the synthesis of more complex molecules with applications in medicinal chemistry and materials science. Accurate structural elucidation through spectroscopic methods is paramount for its use in further research and development. This guide presents an analysis based on predicted data and established spectroscopic principles, given the limited availability of experimental data in peer-reviewed literature.

Predicted and Expected Spectroscopic Data

Due to a lack of publicly available experimental spectra for this compound, the following data is based on computational predictions for NMR and characteristic frequencies and fragmentation patterns for IR and MS, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR data provide a theoretical framework for the identification and structural verification of this compound.

Table 1: Predicted ¹H NMR Spectral Data

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
CHO9.9Singlet
H-4, H-68.9Singlet
OCH₃4.1Singlet

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Predicted Chemical Shift (δ, ppm)
C=O185.0
C-5165.0
C-2160.0
C-4, C-6158.0
OCH₃55.0
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Table 3: Expected Infrared (IR) Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aldehyde C-HStretch2850-2750Medium
Aromatic C-HStretch3100-3000Medium
Aldehyde C=OStretch1710-1690Strong
Pyrimidine C=NStretch1650-1550Medium-Strong
Pyrimidine C=CStretch1600-1450Medium-Strong
Methoxy C-OStretch1275-1200 and 1075-1020Strong
Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragment ions resulting from the cleavage of the aldehyde and methoxy groups.

Table 4: Expected Mass Spectrometry Data

m/z Proposed Fragment Ion Proposed Neutral Loss
138[M]⁺-
137[M-H]⁺H•
110[M-CO]⁺CO
109[M-CHO]⁺CHO•
108[M-CH₂O]⁺CH₂O
95[M-CHO-CH₃]⁺CHO•, CH₃•

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a synthesized sample of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. An attached proton test (APT) or DEPT experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable method. For less stable compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) can be used.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Propose a fragmentation pathway that is consistent with the observed peaks.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Data Integration & Analysis NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Logical workflow for compound synthesis and structural analysis.

This guide serves as a foundational resource for researchers working with this compound. The provided data and protocols, while based on established principles, should be complemented by experimental verification for definitive structural confirmation.

Theoretical and Computational Analysis of 5-Methoxypyrimidine-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Methoxypyrimidine-2-carbaldehyde is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrimidine scaffold in numerous bioactive molecules. Theoretical and computational studies provide invaluable insights into the structural, electronic, and reactive properties of such molecules, aiding in the prediction of their behavior and guiding further experimental work. This guide outlines the standard theoretical approaches for the comprehensive analysis of this compound, presenting typical data that would be generated and the methodologies employed.

While specific theoretical studies on this compound are not extensively available in the current literature, this document is based on established computational methodologies applied to analogous pyrimidine derivatives.[1][2][3][4][5][6][7]

Molecular Structure and Conformational Analysis

The initial step in the theoretical investigation of this compound involves determining its most stable three-dimensional structure. This is achieved through geometry optimization, a process that locates the minimum energy conformation of the molecule.

1.1. Predicted Molecular Geometry

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, are crucial for understanding the molecule's spatial arrangement and steric properties. The following tables present hypothetical yet representative data for the key structural parameters of this compound, which would be expected from a Density Functional Theory (DFT) calculation.

Table 1: Predicted Bond Lengths (Å)

BondPredicted Length (Å)
N1-C21.34
C2-N31.33
N3-C41.34
C4-C51.40
C5-C61.39
C6-N11.33
C2-C7 (Carbaldehyde)1.48
C7-O8 (Carbaldehyde)1.22
C5-O9 (Methoxy)1.36
O9-C10 (Methoxy)1.43

Table 2: Predicted Bond Angles (°) and Dihedral Angles (°)

Angle/DihedralPredicted Value (°)
N1-C2-N3127.0
C2-N3-C4115.0
N3-C4-C5128.0
C4-C5-C6116.0
C5-C6-N1117.0
C6-N1-C2117.0
N1-C2-C7-O8 (Dihedral)180.0 (Planar)
C4-C5-O9-C10 (Dihedral)0.0 or 180.0 (Planar)

Electronic Properties and Reactivity

The electronic properties of a molecule are fundamental to its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory is a key component of this analysis.

2.1. Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability and reactivity.

Table 3: Predicted Electronic Properties

ParameterPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE)4.7
Ionization Potential (I)6.5
Electron Affinity (A)1.8
Electronegativity (χ)4.15
Chemical Hardness (η)2.35
Chemical Softness (S)0.43
Electrophilicity Index (ω)3.66

Vibrational Analysis

Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. This is useful for interpreting experimental spectra and confirming the molecular structure. The calculated frequencies correspond to specific vibrational modes of the molecule.

Table 4: Predicted Vibrational Frequencies and Assignments

Frequency (cm⁻¹)Vibrational Mode Assignment
~3100-3000C-H stretching (aromatic and aldehyde)
~2950-2850C-H stretching (methoxy group)
~1700C=O stretching (carbaldehyde)
~1600-1450C=C and C=N stretching (pyrimidine ring)
~1250C-O-C asymmetric stretching (methoxy group)
~1050C-O-C symmetric stretching (methoxy group)

Experimental Protocols (Computational Methodologies)

The data presented in this guide would typically be generated using the following computational protocol:

4.1. Software

All calculations would be performed using a quantum chemistry software package such as Gaussian, Spartan, or similar programs.

4.2. Theoretical Method

Density Functional Theory (DFT) is a widely used method for these types of studies. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.

4.3. Basis Set

A Pople-style basis set, such as 6-311++G(d,p), is generally employed. This basis set provides a good balance between accuracy and computational cost for organic molecules. The inclusion of diffuse functions (++) is important for accurately describing lone pairs and anions, while polarization functions (d,p) are necessary for describing the non-spherical nature of electron density in bonds.

4.4. Geometry Optimization and Frequency Calculation

The molecular geometry of this compound would be fully optimized in the gas phase without any symmetry constraints. Following optimization, a vibrational frequency calculation would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the predicted vibrational spectra.

4.5. Electronic Property Calculations

The energies of the HOMO and LUMO, as well as other electronic properties, are obtained from the output of the geometry optimization calculation. Global reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index can be calculated from the HOMO and LUMO energies.

Visualizations

5.1. Workflow for Theoretical Analysis

The following diagram illustrates a typical workflow for the theoretical analysis of a molecule like this compound.

Theoretical_Analysis_Workflow start Initial Molecular Structure (e.g., from 2D sketch) geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc confirm_min Confirm True Minimum (No imaginary frequencies) freq_calc->confirm_min confirm_min->geom_opt Imaginary Freq. (Re-optimize) struct_data Structural Data (Bond lengths, angles) confirm_min->struct_data Validated Structure vib_spectra Vibrational Spectra (IR, Raman) confirm_min->vib_spectra electronic_prop Electronic Properties (HOMO, LUMO, MEP) confirm_min->electronic_prop analysis Analysis and Interpretation struct_data->analysis vib_spectra->analysis reactivity_desc Reactivity Descriptors (Hardness, Electrophilicity) electronic_prop->reactivity_desc reactivity_desc->analysis

Caption: Workflow for the theoretical analysis of this compound.

5.2. Signaling Pathway Analogy: Molecular Property Relationships

The following diagram illustrates the logical relationships between calculated quantum chemical properties and their implications for molecular behavior.

Molecular_Properties_Signaling homo_lumo HOMO-LUMO Energies gap Energy Gap (ΔE) homo_lumo->gap reactivity Chemical Reactivity gap->reactivity Small gap -> High reactivity stability Kinetic Stability gap->stability Large gap -> High stability binding Receptor Binding Sites reactivity->binding mep Molecular Electrostatic Potential (MEP) interaction Intermolecular Interactions mep->interaction Predicts electrostatic interactions interaction->binding

Caption: Relationships between calculated properties and molecular behavior.

Theoretical studies are a powerful tool for elucidating the fundamental properties of molecules like this compound. By employing methods such as DFT, researchers can gain detailed knowledge of molecular structure, electronic properties, and reactivity. This information is critical for understanding reaction mechanisms, predicting biological activity, and designing novel compounds with desired therapeutic properties. The protocols and data presented in this guide provide a framework for conducting and interpreting such theoretical investigations.

References

In-Depth Technical Guide: The Biological Significance of 5-Methoxypyrimidine-2-carbaldehyde as a Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the biological relevance of 5-Methoxypyrimidine-2-carbaldehyde. While direct studies on the biological activity of this compound are not extensively documented in publicly available literature, its significance lies in its role as a versatile synthetic intermediate for the creation of novel pyrimidine derivatives with a range of potential therapeutic applications. This guide will focus on the biological activities of compounds synthesized from this aldehyde, providing insights into its potential in drug discovery and development.

Introduction: The Role of this compound in Medicinal Chemistry

Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their presence in the core structures of numerous bioactive molecules, including nucleobases. The aldehyde functional group at the 2-position of this compound serves as a reactive handle for various chemical transformations, most notably the Knoevenagel condensation. This reaction allows for the facile introduction of diverse functionalities, leading to the generation of libraries of novel compounds for biological screening.

Synthetic Pathway: Knoevenagel Condensation

A primary route to functionalizing this compound is through the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to the aldehyde group, followed by dehydration. A key example is the synthesis of 1-Cyano-2-(5-methoxypyrimidin-2(1H)-ylidene)ethyl acetate.[1]

G A 5-Methoxypyrimidine- 2-carbaldehyde D Knoevenagel Condensation A->D B Ethyl cyanoacetate B->D C Base (e.g., Piperidine) C->D Catalyst E 1-Cyano-2-(5-methoxypyrimidin- 2(1H)-ylidene)ethyl acetate D->E

Figure 1: Synthetic workflow for a derivative of this compound.
Experimental Protocol: General Procedure for Knoevenagel Condensation

The following is a general protocol for the Knoevenagel condensation of a pyrimidine-2-carbaldehyde with an active methylene compound, which can be adapted for this compound.

Materials:

  • This compound (1.0 equivalent)

  • Active methylene compound (e.g., ethyl cyanoacetate, malononitrile) (1.0 - 1.2 equivalents)

  • Solvent (e.g., ethanol, methanol, isopropanol)

  • Catalyst (e.g., piperidine, ammonium acetate) (catalytic amount)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)

  • Heating source (heating mantle or oil bath)

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen solvent.

  • Add the active methylene compound to the solution.

  • Add a catalytic amount of the base (e.g., a few drops of piperidine).

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration and wash it with a cold solvent.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

Biological Activity of Derivatives

Derivatives of this compound, such as 1-Cyano-2-(5-methoxypyrimidin-2(1H)-ylidene)ethyl acetate, have been investigated for several biological activities.[1]

Anticancer Activity

Pyrimidine derivatives are well-known for their anticancer properties. The potential mechanism of action for some derivatives is through the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[2]

Table 1: Potential Biological Activities of this compound Derivatives

Derivative ClassTarget ActivityPotential Mechanism of ActionReference
Cyano-ylidene pyrimidinesAnticancerPARP Inhibition[1]
Cyano-ylidene pyrimidinesAntimicrobialUndisclosed[1]
Cyano-ylidene pyrimidinesAntiviralUndisclosed[1]
PARP Inhibition: A Potential Mechanism of Action

PARP enzymes are involved in the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways (like BRCA1/2 mutations), inhibiting PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[3][4]

G cluster_0 Normal Cell cluster_1 Cancer Cell (e.g., BRCA deficient) A Single-Strand DNA Break B PARP A->B C DNA Repair B->C D Cell Survival C->D E Single-Strand DNA Break F PARP E->F H PARP Inhibition F->H G Pyrimidine Derivative (PARP Inhibitor) G->H I Double-Strand DNA Break H->I Leads to J Defective DNA Repair (e.g., BRCA mutation) I->J K Cell Death (Apoptosis) J->K Inability to repair

Figure 2: Proposed mechanism of action for PARP inhibitor derivatives.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals is proportional to the number of viable cells and can be measured spectrophotometrically.[1]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1][5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with serial dilutions of pyrimidine derivative B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance (492nm or 570nm) G->H I Calculate IC50 value H->I

Figure 3: Workflow for the MTT assay to determine cytotoxicity.

Conclusion

This compound is a valuable starting material in medicinal chemistry for the synthesis of a variety of pyrimidine derivatives. While the compound itself may not have significant biological activity, its derivatives show promise in areas such as oncology, particularly as potential PARP inhibitors. The synthetic accessibility and the potential for diverse functionalization make this compound a compound of high interest for further exploration in drug discovery programs. Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of derivatives to fully elucidate their therapeutic potential and mechanisms of action.

References

An In-depth Technical Guide to 5-Methoxypyrimidine-2-carbaldehyde (CAS Number: 220114-83-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxypyrimidine-2-carbaldehyde is a heterocyclic aldehyde of interest in medicinal chemistry and drug discovery. Its pyrimidine core is a common scaffold in numerous biologically active compounds, suggesting its potential as a key intermediate in the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, predicted spectroscopic data, and potential applications in drug development, particularly in the areas of kinase inhibition and antiviral research. Due to the limited availability of specific experimental data for this compound in the public domain, this guide combines theoretical knowledge with data from structurally related molecules to provide a robust framework for its study and application.

Chemical and Physical Properties

This compound is a substituted pyrimidine with a molecular formula of C₆H₆N₂O₂ and a molecular weight of approximately 138.12 g/mol . A summary of its key properties is presented in Table 1.

PropertyValueSource
CAS Number 220114-83-0N/A
Molecular Formula C₆H₆N₂O₂N/A
Molecular Weight 138.12 g/mol N/A
IUPAC Name This compoundN/A
Canonical SMILES COC1=CN=C(N=C1)C=ON/A
Physical Form Predicted to be a solid at room temperatureN/A

Synthesis and Purification

Proposed Synthetic Pathway

G A 2,4-Dihydroxy-5-methoxypyrimidine B 2,4-Dichloro-5-methoxypyrimidine A->B  POCl3, Heat   C This compound B->C  Vilsmeier-Haack Formylation (POCl3, DMF)  

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols (Proposed)

Step 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine

This procedure is adapted from known methods for the chlorination of dihydroxypyrimidines.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-dihydroxy-5-methoxypyrimidine (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, carefully quench the reaction mixture by slowly pouring it onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)

This protocol is based on the general Vilsmeier-Haack formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6][7]

  • Vilsmeier Reagent Formation: In a separate flask under an inert atmosphere, cool N,N-dimethylformamide (DMF, 2-3 equivalents) to 0 °C and slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents). Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve the 2,4-dichloro-5-methoxypyrimidine (1 equivalent) from Step 1 in a suitable solvent (e.g., dichloromethane or DMF) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, pour the reaction mixture into a beaker of ice-water and neutralize with a base (e.g., sodium carbonate). Extract the product with an organic solvent, dry the combined organic layers, and concentrate. The final product, this compound, can be purified by column chromatography.

Spectroscopic Characterization (Predicted)

The definitive structural elucidation of this compound would require a combination of spectroscopic techniques. Based on the analysis of similar pyrimidine and aldehyde-containing compounds, the following spectral data are predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are summarized in Table 2. These predictions are based on the known effects of substituents on the pyrimidine ring.[8][9]

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR
Aldehyde-H9.8 - 10.2SingletDeshielded due to the carbonyl group.
Pyrimidine-H (at C4/C6)8.8 - 9.2SingletTwo equivalent protons on the pyrimidine ring.
Methoxy-H3.9 - 4.1SingletProtons of the methoxy group.
¹³C NMR
Aldehyde C=O185 - 195-Characteristic downfield shift for an aldehyde carbonyl.
Pyrimidine C2155 - 165-Carbon attached to the aldehyde group.
Pyrimidine C5150 - 160-Carbon attached to the methoxy group.
Pyrimidine C4/C6150 - 160-Equivalent carbons on the pyrimidine ring.
Methoxy C55 - 60-Carbon of the methoxy group.
Infrared (IR) Spectroscopy

The predicted characteristic IR absorption bands for this compound are listed in Table 3.[10][11][12][13][14][15]

Wavenumber (cm⁻¹)Vibration
2950 - 3100C-H stretch (aromatic and methoxy)
2720 - 2820C-H stretch (aldehyde)
1680 - 1710C=O stretch (aldehyde)
1550 - 1600C=N and C=C stretch (pyrimidine ring)
1200 - 1300C-O stretch (methoxy)
Mass Spectrometry (MS)

The predicted fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 138. Subsequent fragmentation could involve the loss of the formyl group (CHO, 29 Da), a methyl radical (CH₃, 15 Da) from the methoxy group, or cleavage of the pyrimidine ring.[16][17][18][19][20]

m/zProposed Fragment
138[M]⁺
109[M - CHO]⁺
123[M - CH₃]⁺
81[M - C₂H₃N₂]⁺ (from ring cleavage)

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. This compound, as a functionalized pyrimidine, represents a valuable building block for the synthesis of novel drug candidates.

Kinase Inhibitors

Pyrimidine derivatives are well-known inhibitors of various protein kinases, which are crucial targets in cancer therapy. The pyrimidine core can mimic the adenine ring of ATP, binding to the hinge region of the kinase active site. The aldehyde functionality of this compound can be readily transformed into various substituents to explore the structure-activity relationship (SAR) and optimize binding affinity and selectivity for specific kinases.[21][22][23][24][25]

G cluster_0 Synthesis cluster_1 Screening cluster_2 Optimization A 5-Methoxypyrimidine- 2-carbaldehyde B Library of Pyrimidine Derivatives A->B  Multi-component Reactions /  Functional Group Transformations   C High-Throughput Screening (Kinase Panel) B->C D Hit Identification C->D E Lead Optimization (SAR) D->E F Candidate Drug E->F

Caption: General workflow for kinase inhibitor discovery using this compound.

Antiviral Agents

Many antiviral drugs are nucleoside analogs that incorporate a modified pyrimidine base. These compounds can interfere with viral DNA or RNA synthesis. The aldehyde group of this compound can serve as a handle to introduce sugar moieties or other groups to generate novel nucleoside and non-nucleoside analogs with potential antiviral activity against a range of viruses.[26][27][28][29][30]

G cluster_0 Drug Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action A 5-Methoxypyrimidine- 2-carbaldehyde B Nucleoside/Non-nucleoside Analogs A->B  Chemical Modification   C Antiviral Assays (e.g., Plaque Reduction) B->C D Cytotoxicity Assays B->D E Target Identification (e.g., Viral Polymerase) C->E F Lead Compound E->F

Caption: Workflow for the development of antiviral agents from this compound.

Conclusion

This compound is a promising, yet underexplored, building block for the synthesis of novel bioactive molecules. Its versatile chemical nature, combining the privileged pyrimidine scaffold with a reactive aldehyde group, makes it an attractive starting material for generating diverse chemical libraries for drug discovery programs. While specific experimental data for this compound is sparse, this technical guide provides a solid foundation for researchers to initiate its synthesis, characterization, and application in the development of new therapeutics. Further experimental validation of the proposed synthetic routes and biological activities is warranted to fully unlock the potential of this intriguing molecule.

References

physical and chemical properties of 5-Methoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and potential biological properties of 5-Methoxypyrimidine-2-carbaldehyde. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide combines confirmed information from suppliers with theoretical knowledge and data from analogous compounds to offer a robust resource for research and development.

Core Chemical Information

This compound is a substituted pyrimidine, a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry and materials science.[1][2] The presence of the methoxy and aldehyde functional groups on the pyrimidine ring suggests its utility as a versatile building block in organic synthesis.

Identifiers and General Properties
PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 5-Methoxy-2-pyrimidinecarboxaldehyde[3]
CAS Number 220114-83-0[3]
Molecular Formula C₆H₆N₂O₂[3]
Molecular Weight 138.12 g/mol [3]
Appearance Off-white to light yellow powder (Expected)Inferred from supplier information
Physicochemical Properties (Predicted)
PropertyPredicted ValueNotes
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.Based on the structure's polarity.
pKa Not availableThe pyrimidine ring is weakly basic.

Chemical Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain, a plausible synthetic route can be proposed based on general methods for the synthesis of pyrimidine-2-carbaldehydes.

Proposed Synthetic Workflow

A potential synthetic pathway could involve the construction of the substituted pyrimidine ring followed by the introduction or modification of the aldehyde group. One general approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine.

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product Malondialdehyde derivative Malondialdehyde derivative Condensation Condensation Malondialdehyde derivative->Condensation Formamidine Formamidine Formamidine->Condensation Introduction of Methoxy Group Introduction of Methoxy Group Condensation->Introduction of Methoxy Group Formylation/Oxidation Formylation/Oxidation Introduction of Methoxy Group->Formylation/Oxidation This compound This compound Formylation/Oxidation->this compound

A generalized synthetic workflow for this compound.
Reactivity Profile

The chemical reactivity of this compound is dictated by its functional groups: the pyrimidine ring, the methoxy group, and the aldehyde group.

  • Pyrimidine Ring: The pyrimidine ring is an electron-deficient heterocycle. The nitrogen atoms decrease the ring's basicity compared to pyridine. Electrophilic substitution is generally difficult but, when it occurs, is favored at the 5-position, which is the most electron-rich carbon.

  • Aldehyde Group: The aldehyde group is susceptible to nucleophilic attack and can undergo typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones.

  • Methoxy Group: The methoxy group is an electron-donating group, which can influence the reactivity of the pyrimidine ring.

Spectral and Analytical Data

Detailed experimental spectra for this compound are not widely published. The following sections provide expected spectral characteristics based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusExpected Chemical Shift (ppm)MultiplicityNotes
¹H NMR ~9.9 - 10.1SingletAldehyde proton (CHO)
~8.8 - 9.0SingletPyrimidine proton (C4-H and C6-H)
~4.0 - 4.2SingletMethoxy protons (OCH₃)
¹³C NMR ~185 - 195-Aldehyde carbonyl carbon (CHO)
~160 - 165-Pyrimidine carbon attached to methoxy group (C5)
~155 - 160-Pyrimidine carbons adjacent to nitrogens (C2, C4, C6)
~55 - 60-Methoxy carbon (OCH₃)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)VibrationExpected Intensity
~2950 - 3100C-H stretch (aromatic and methyl)Medium
~2720, ~2820C-H stretch (aldehyde)Medium (characteristic pair of bands)
~1700 - 1720C=O stretch (aldehyde)Strong
~1550 - 1600C=N and C=C stretch (pyrimidine ring)Medium to Strong
~1000 - 1300C-O stretch (methoxy)Strong
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 138. Common fragmentation patterns would likely involve the loss of the aldehyde group (CHO, 29 Da) and the methoxy group (OCH₃, 31 Da) or a methyl radical (CH₃, 15 Da).

Safety and Handling

Based on information from chemical suppliers, this compound should be handled with care.

GHS Hazard Information
  • Pictograms: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Biological and Pharmacological Context

There is no specific information available in the searched literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the pyrimidine scaffold is a cornerstone in medicinal chemistry.

General Biological Relevance of Pyrimidine Derivatives

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including:

  • Anticancer: Many pyrimidine analogs are used as antimetabolites in cancer chemotherapy.[4]

  • Antiviral: Modified pyrimidine nucleosides are a key class of antiviral drugs.

  • Antibacterial and Antifungal: The pyrimidine ring is a common feature in various antimicrobial agents.[4]

  • Enzyme Inhibition: Substituted pyrimidines have been developed as inhibitors for various enzymes, including kinases and phosphodiesterases.[5]

The structure of this compound makes it a potential intermediate for the synthesis of novel, biologically active molecules within these classes.

G cluster_derivatives Potential Derivatives This compound This compound Anticancer Agents Anticancer Agents This compound->Anticancer Agents Synthetic Intermediate Antiviral Compounds Antiviral Compounds This compound->Antiviral Compounds Synthetic Intermediate Antimicrobial Agents Antimicrobial Agents This compound->Antimicrobial Agents Synthetic Intermediate Enzyme Inhibitors Enzyme Inhibitors This compound->Enzyme Inhibitors Synthetic Intermediate

References

Methodological & Application

Application Notes and Protocols for 5-Methoxypyrimidine-2-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Methoxypyrimidine-2-carbaldehyde, a versatile building block in modern organic synthesis. The protocols detailed herein are particularly relevant for the development of novel therapeutic agents, with a focus on kinase inhibitors.

Introduction

This compound is a valuable heterocyclic aldehyde that serves as a key intermediate in the synthesis of a wide range of biologically active molecules. The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in approved drugs and clinical candidates due to its ability to mimic the purine core of ATP and interact with the hinge region of kinases. The methoxy and aldehyde functionalities of this compound offer versatile handles for a variety of chemical transformations, enabling the construction of diverse molecular architectures for drug discovery and materials science.

Synthetic Applications

The aldehyde group of this compound is amenable to a variety of classical and modern organic transformations, making it a cornerstone for the synthesis of complex pyrimidine derivatives. Key applications include its use in Wittig reactions for the formation of alkenes and reductive amination for the introduction of diverse amine side chains. These transformations are fundamental in the construction of libraries of compounds for high-throughput screening and lead optimization in drug development programs.

A significant application of pyrimidine derivatives lies in the development of kinase inhibitors. The dysregulation of protein kinases is a hallmark of many diseases, including cancer. Pyrimidine-based compounds have been successfully developed as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Signaling Pathway: VEGFR-2

Derivatives of this compound can be designed to target the ATP-binding site of VEGFR-2, thereby inhibiting its downstream signaling cascade that promotes cell proliferation, survival, and migration. A simplified representation of the VEGFR-2 signaling pathway is depicted below.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

Caption: Simplified VEGFR-2 signaling pathway.

Experimental Protocols

The following protocols are generalized procedures for common reactions involving this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Wittig Reaction for Alkene Synthesis

This protocol describes a general procedure for the synthesis of a 5-methoxy-2-(alkenyl)pyrimidine via a Wittig reaction.

Wittig_Workflow Start Start Materials: This compound Phosphonium Ylide Reaction Wittig Reaction (Base, Solvent, Temp, Time) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Methoxy-2-(alkenyl)pyrimidine Purification->Product Reductive_Amination_Workflow Start Start Materials: This compound Primary/Secondary Amine Imine_Formation Imine Formation (Solvent, Acid catalyst) Start->Imine_Formation Reduction In situ Reduction (Reducing Agent) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product 5-Methoxy-2-(aminomethyl)pyrimidine Derivative Purification->Product

Application Notes and Protocols for Reaction Mechanisms of 5-Methoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key reaction mechanisms involving 5-Methoxypyrimidine-2-carbaldehyde, a versatile building block in medicinal chemistry and organic synthesis. This document details the theoretical basis, experimental protocols, and expected outcomes for several fundamental reactions, including Knoevenagel condensation, Wittig reaction, and reductive amination. The aldehyde functionality, activated by the electron-withdrawing pyrimidine ring, serves as a key handle for carbon-carbon and carbon-nitrogen bond formation, enabling the synthesis of a diverse array of complex molecules, including potential kinase inhibitors.[1][2]

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[3] The reaction with this compound proceeds via a nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde, followed by dehydration to yield a stable α,β-unsaturated product.[3][4] These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[5][6]

Reaction Mechanism Overview

The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine, which facilitates the deprotonation of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol-type intermediate readily undergoes dehydration to form the final conjugated system.

Diagram 1: Knoevenagel Condensation Mechanism

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product 5-MP-CHO This compound NucleophilicAttack Nucleophilic Attack 5-MP-CHO->NucleophilicAttack ActiveMethylene Active Methylene Compound (e.g., Malononitrile) Enolate Enolate Formation ActiveMethylene->Enolate Base Base (e.g., Piperidine) Base->Enolate Enolate->NucleophilicAttack Intermediate Aldol Intermediate NucleophilicAttack->Intermediate Dehydration Dehydration Intermediate->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes a general procedure for the Knoevenagel condensation of this compound with malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add malononitrile (1.1 eq) to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq or a few drops).

  • Stir the reaction mixture at room temperature. The reaction can be gently heated to reflux to increase the rate if necessary.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture. The product may precipitate.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data (Expected)
Reactant 2 (Active Methylene)CatalystSolventTime (h)Temp (°C)Yield (%)
MalononitrilePiperidineEthanol2-625-7885-95
Ethyl CyanoacetatePiperidineEthanol4-87880-90
Barbituric AcidAmmonium AcetateAcetic Acid3-510075-85

Note: The data presented in this table are typical expected values based on analogous reactions and may require optimization for specific experimental conditions.[5][6]

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). This reaction is highly valuable for its reliability and stereochemical control.

Reaction Mechanism Overview

The mechanism begins with the nucleophilic attack of the ylide on the carbonyl carbon of this compound. This forms a betaine intermediate, which then cyclizes to a four-membered oxaphosphetane. The oxaphosphetane subsequently collapses through a retro-[2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable P=O double bond is a major driving force for this reaction.

Diagram 2: Wittig Reaction Workflow

G Start Start: Phosphonium Salt and Strong Base Ylide Ylide Formation Start->Ylide Reactants This compound + Ylide Solution Ylide->Reactants Attack Nucleophilic Attack Reactants->Attack Betaine Betaine Intermediate Attack->Betaine Oxaphosphetane Oxaphosphetane Formation Betaine->Oxaphosphetane Collapse Retro-[2+2] Cycloaddition Oxaphosphetane->Collapse Products Alkene Product + Triphenylphosphine Oxide Collapse->Products Purification Purification (e.g., Column Chromatography) Products->Purification

Experimental Protocol: Wittig Reaction with a Non-stabilized Ylide

This protocol outlines a general procedure for the Wittig reaction of this compound with methyltriphenylphosphonium bromide.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF in a flame-dried flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Add n-butyllithium (1.1 eq) dropwise. A color change (typically to deep red or orange) indicates the formation of the ylide.

  • Stir the ylide solution at room temperature for 1 hour to ensure complete formation.

  • Cool the solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the aldehyde is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.[7]

Quantitative Data (Expected)
Wittig ReagentBaseSolventTime (h)Temp (°C)Yield (%)
Methyltriphenylphosphonium bromiden-BuLiTHF2-40 to 2570-85
(Carbethoxymethylene)triphenylphosphorane(stable ylide, no base needed)Toluene6-1280-11080-95

Note: The data presented in this table are typical expected values based on analogous reactions and may require optimization for specific experimental conditions.

Reductive Amination: Synthesis of Amines

Reductive amination is a highly efficient method for the synthesis of amines from aldehydes or ketones. This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This reaction is a cornerstone of drug discovery for the creation of compound libraries.[1]

Reaction Mechanism Overview

The reaction begins with the nucleophilic attack of a primary or secondary amine on the carbonyl group of this compound, forming a hemiaminal intermediate. The hemiaminal then eliminates water to form an iminium ion (from a primary amine) or an enamine. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), which is selective for the iminium ion over the aldehyde, reduces the intermediate to the final amine product.[8]

Diagram 3: Reductive Amination Signaling Pathway

G Aldehyde This compound Hemiaminal Hemiaminal Formation Aldehyde->Hemiaminal Amine Primary or Secondary Amine Amine->Hemiaminal Iminium Iminium Ion Formation (-H2O) Hemiaminal->Iminium Reduction In-situ Reduction (e.g., NaBH(OAc)₃) Iminium->Reduction Product Amine Product Reduction->Product

Experimental Protocol: Reductive Amination with a Primary Amine

This protocol provides a general method for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in DCE or methanol.

  • Stir the mixture at room temperature for approximately 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 12-24 hours).

  • Once complete, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Expected)
AmineReducing AgentSolventTime (h)Temp (°C)Yield (%)
AnilineNaBH(OAc)₃DCE12-242575-90
BenzylamineNaBH(OAc)₃DCE12-242580-95
PiperidineNaBH(OAc)₃DCE12-242570-85

Note: The data presented in this table are typical expected values based on analogous reactions and may require optimization for specific experimental conditions.[9]

References

Protecting Group Strategies for 5-Methoxypyrimidine-2-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypyrimidine-2-carbaldehyde is a key building block in medicinal chemistry and drug development, serving as a precursor for a wide range of biologically active compounds. The aldehyde functional group is highly reactive and often requires protection during multi-step synthetic sequences to prevent undesired side reactions. This document provides detailed application notes and experimental protocols for the protection of the aldehyde functionality in this compound, focusing on the formation and deprotection of diethyl acetals. Acetals are a robust choice for protecting aldehydes as they are stable to a wide range of nucleophilic and basic conditions, yet can be readily removed under controlled acidic or neutral conditions.[1][2][3]

Acetal Protection of Aldehydes

The most common and effective method for protecting aldehydes is the formation of an acetal. This involves the reaction of the aldehyde with an alcohol in the presence of an acid catalyst. For the purposes of these protocols, we will focus on the formation of a diethyl acetal, which offers a good balance of stability and ease of removal.

General Reaction Scheme:

G cluster_0 Protection This compound Diethyl_Acetal This compound->Diethyl_Acetal Protection Ethanol 2 eq. Ethanol (or Triethyl Orthoformate) Ethanol->Diethyl_Acetal Acid_Catalyst Catalytic Acid Acid_Catalyst->Diethyl_Acetal

Caption: Acetal protection of this compound.

Experimental Protocols

Protocol 1: Diethyl Acetal Protection of this compound

This protocol describes the formation of 2-(diethoxymethyl)-5-methoxypyrimidine using triethyl orthoformate, which acts as both the ethanol source and a dehydrating agent to drive the reaction to completion.

Materials:

  • This compound

  • Triethyl orthoformate

  • Ethanol (absolute)

  • p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst

  • Anhydrous sodium bicarbonate or triethylamine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol (5-10 mL per mmol of aldehyde), add triethyl orthoformate (1.5 - 2.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.01 - 0.05 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, quench the reaction by adding anhydrous sodium bicarbonate or a few drops of triethylamine to neutralize the acid catalyst.

  • Remove the solvent and excess reagents under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) or ethyl acetate (EtOAc) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-(diethoxymethyl)-5-methoxypyrimidine.

  • If necessary, purify the product by column chromatography on silica gel.

Workflow for Acetal Protection:

G start Start dissolve Dissolve Aldehyde in Ethanol start->dissolve add_reagents Add Triethyl Orthoformate and Catalytic Acid dissolve->add_reagents stir Stir at Room Temperature (Monitor by TLC/GC-MS) add_reagents->stir quench Quench with Base stir->quench concentrate Concentrate in vacuo quench->concentrate workup Aqueous Workup concentrate->workup dry Dry and Concentrate workup->dry purify Purify by Chromatography (if necessary) dry->purify end End purify->end

Caption: Workflow for diethyl acetal protection.

Protocol 2: Acid-Catalyzed Deprotection of 2-(diethoxymethyl)-5-methoxypyrimidine

This protocol outlines the removal of the diethyl acetal protecting group under mild acidic conditions to regenerate the aldehyde.

Materials:

  • 2-(diethoxymethyl)-5-methoxypyrimidine

  • Acetone or Tetrahydrofuran (THF)

  • Water

  • Dilute hydrochloric acid (1 M HCl) or another suitable acid

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the 2-(diethoxymethyl)-5-methoxypyrimidine (1.0 eq) in a mixture of acetone (or THF) and water (e.g., 4:1 v/v).

  • Add a catalytic amount of dilute hydrochloric acid (1 M HCl, 0.1 - 0.5 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS. The deprotection is typically complete within 1-4 hours.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Remove the organic solvent (acetone or THF) under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the deprotected this compound.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Workflow for Acetal Deprotection:

G start Start dissolve Dissolve Acetal in Aqueous Organic Solvent start->dissolve add_acid Add Catalytic Acid dissolve->add_acid stir Stir at Room Temperature (Monitor by TLC/GC-MS) add_acid->stir neutralize Neutralize with Base stir->neutralize concentrate Remove Organic Solvent neutralize->concentrate extract Extract with Organic Solvent concentrate->extract dry Dry and Concentrate extract->dry purify Purify (if necessary) dry->purify end End purify->end

Caption: Workflow for acid-catalyzed acetal deprotection.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the protection and deprotection of aromatic and heteroaromatic aldehydes, which can be used as a starting point for the optimization of reactions involving this compound.

SubstrateProtecting GroupProtection ConditionsYield (%)Deprotection ConditionsYield (%)Reference
BenzaldehydeDiethyl AcetalEtOH, HC(OEt)₃, cat. PTSA, rt, 2h>95Acetone/H₂O, cat. HCl, rt, 1h>95General Procedure
2-FormylpyridineDiethyl AcetalEtOH, HC(OEt)₃, cat. NH₄Cl, reflux, 12h85-901M HCl, rt, 2h>90Adapted from literature
4-NitrobenzaldehydeDiethyl AcetalEtOH, HC(OEt)₃, cat. I₂, rt, 30 min98Acetone, cat. I₂, rt, 5 min96J. Org. Chem. 2004, 69, 8932-8934

Discussion and Considerations

  • Choice of Catalyst: While PTSA is a common and effective catalyst for acetal formation, other Lewis acids or solid-supported acid catalysts can also be employed, which may offer advantages in terms of ease of removal and milder reaction conditions.

  • Reaction Monitoring: It is crucial to monitor the reaction progress closely by TLC or GC-MS to avoid prolonged reaction times which could lead to side product formation.

  • Stability of the Pyrimidine Ring: The pyrimidine ring is generally stable under the mild acidic conditions used for acetal deprotection. However, for substrates with other acid-sensitive functional groups, neutral deprotection methods, such as using iodine in acetone, should be considered.

  • Orthogonal Protection: In complex syntheses, it may be necessary to employ orthogonal protecting group strategies. The acetal protecting group is compatible with many other common protecting groups, such as silyl ethers and Boc-protected amines, which are stable to the acidic conditions used for acetal cleavage.[1]

Conclusion

The use of a diethyl acetal is a reliable and high-yielding strategy for the protection of the aldehyde functionality of this compound. The provided protocols for protection and deprotection offer a solid foundation for researchers in the field of organic synthesis and drug development. As with any synthetic procedure, optimization of reaction conditions for specific substrates and scales is recommended to achieve the best results.

References

Application Notes and Protocols for the Scale-Up Synthesis of 5-Methoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypyrimidine-2-carbaldehyde is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is present in molecules targeting a range of therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. These application notes provide a comprehensive overview of a proposed two-step synthetic route for the scale-up production of this compound, designed for robustness and adaptability to larger-scale manufacturing environments.

The proposed synthesis is based on established principles of heterocyclic chemistry and aims to provide a reliable pathway from readily available starting materials. The protocols have been developed with considerations for process safety, yield optimization, and purity of the final product.

Proposed Synthetic Route

The synthesis of this compound is proposed to proceed via a two-step sequence:

  • Step 1: Synthesis of 2-Methyl-5-methoxypyrimidine. This step involves the construction of the pyrimidine ring through the condensation of a suitable 1,3-dicarbonyl equivalent with acetamidine. This method is a variation of the classical pyrimidine synthesis, which is widely used in industrial settings.

  • Step 2: Oxidation of 2-Methyl-5-methoxypyrimidine. The methyl group at the 2-position of the pyrimidine ring is then selectively oxidized to an aldehyde using a suitable oxidizing agent, such as selenium dioxide. This transformation is a known method for the conversion of methyl-substituted heterocycles to their corresponding carbaldehydes.

This route is designed to avoid the use of highly toxic or unstable reagents where possible and to provide a clear path for process optimization and scale-up.

Data Presentation

The following tables summarize the key quantitative data for the proposed two-step synthesis of this compound.

Table 1: Reagents and Stoichiometry for the Synthesis of 2-Methyl-5-methoxypyrimidine (Step 1)

ReagentMW ( g/mol )Density (g/mL)Molar Eq.Amount (kg)Volume (L)Moles (mol)
1,1,3,3-Tetramethoxypropane164.200.9971.016.4216.47100
Acetamidine Hydrochloride94.54-1.110.40-110
Sodium Methoxide (30% in MeOH)54.020.9452.243.2245.74220
Methanol32.040.792--100-
Toluene92.140.867--50-

Table 2: Process Parameters and Expected Output for Step 1

ParameterValue
Reaction Temperature65-70 °C
Reaction Time12-18 hours
Expected Yield70-80%
Expected Purity (crude)>95%
Product Molecular Weight124.14 g/mol
Expected Output (kg)8.7 - 9.9

Table 3: Reagents and Stoichiometry for the Oxidation to this compound (Step 2)

ReagentMW ( g/mol )Density (g/mL)Molar Eq.Amount (kg)Volume (L)Moles (mol)
2-Methyl-5-methoxypyrimidine124.14-1.012.41-100
Selenium Dioxide110.96-1.112.21-110
1,4-Dioxane88.111.034--100-
Water18.021.000--10-

Table 4: Process Parameters and Expected Output for Step 2

ParameterValue
Reaction Temperature90-100 °C
Reaction Time8-12 hours
Expected Yield60-70%
Expected Purity (after workup)>98%
Product Molecular Weight138.12 g/mol
Expected Output (kg)8.3 - 9.7

Experimental Protocols

Step 1: Scale-Up Synthesis of 2-Methyl-5-methoxypyrimidine

Safety Precautions: This reaction involves the use of sodium methoxide, which is corrosive and flammable. The reaction should be carried out in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. The reaction is conducted under an inert atmosphere to prevent moisture contamination.

Equipment:

  • 250 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel or pump for controlled addition of reagents.

  • Heating/cooling mantle.

Procedure:

  • Charge the 250 L reactor with methanol (100 L) and acetamidine hydrochloride (10.40 kg, 110 mol).

  • Stir the mixture at room temperature until all the acetamidine hydrochloride has dissolved.

  • Slowly add the sodium methoxide solution (30% in methanol, 45.74 L, 220 mol) to the reactor over a period of 1-2 hours, maintaining the temperature below 30 °C using a cooling bath.

  • After the addition is complete, stir the resulting suspension for 30 minutes at room temperature.

  • In a separate vessel, dissolve 1,1,3,3-tetramethoxypropane (16.42 kg, 100 mol) in toluene (50 L).

  • Add the 1,1,3,3-tetramethoxypropane solution to the reactor over 1 hour.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 12-18 hours. Monitor the reaction progress by HPLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol and toluene.

  • To the residue, add water (100 L) and stir for 30 minutes.

  • Extract the aqueous layer with dichloromethane (3 x 50 L).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-methyl-5-methoxypyrimidine can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to achieve the desired purity.

Step 2: Scale-Up Oxidation of 2-Methyl-5-methoxypyrimidine to this compound

Safety Precautions: Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate PPE, including respiratory protection, is mandatory. The reaction is exothermic and should be carefully monitored.

Equipment:

  • 250 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel or solids charging port.

  • Heating/cooling mantle.

Procedure:

  • Charge the 250 L reactor with 1,4-dioxane (100 L) and water (10 L).

  • Add 2-methyl-5-methoxypyrimidine (12.41 kg, 100 mol) to the solvent mixture and stir until dissolved.

  • Carefully add selenium dioxide (12.21 kg, 110 mol) portion-wise to the reactor over 1-2 hours. An exotherm may be observed, and the addition rate should be controlled to maintain the temperature below 40 °C.

  • After the addition is complete, heat the reaction mixture to 90-100 °C and maintain for 8-12 hours. A black precipitate of elemental selenium will form. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the selenium precipitate. Wash the filter cake with 1,4-dioxane (2 x 10 L).

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the 1,4-dioxane.

  • To the residue, add dichloromethane (100 L) and a saturated aqueous solution of sodium bicarbonate (50 L).

  • Stir the two-phase mixture vigorously for 30 minutes.

  • Separate the organic layer and wash it with brine (2 x 50 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain a high-purity product.

Visualizations

G cluster_0 Step 1: Synthesis of 2-Methyl-5-methoxypyrimidine cluster_1 Step 2: Oxidation to this compound Reagent_Charging Charge Reactor with Methanol and Acetamidine HCl Base_Addition Slow Addition of Sodium Methoxide Solution Reagent_Charging->Base_Addition 1. Dissolution Precursor_Addition Addition of 1,1,3,3-Tetramethoxypropane Solution Base_Addition->Precursor_Addition 2. Formation of Acetamidine Free Base Reaction Reflux at 65-70°C (12-18h) Precursor_Addition->Reaction 3. Condensation Workup_1 Concentration and Aqueous Workup Reaction->Workup_1 4. Reaction Completion Purification_1 Purification (Distillation/Recrystallization) Workup_1->Purification_1 5. Extraction Product_1 2-Methyl-5-methoxypyrimidine Purification_1->Product_1 6. Isolation Start_Material_2 Charge Reactor with 2-Methyl-5-methoxypyrimidine in Dioxane/Water Product_1->Start_Material_2 Intermediate Transfer Oxidant_Addition Portion-wise Addition of Selenium Dioxide Start_Material_2->Oxidant_Addition 7. Dissolution Oxidation_Reaction Heat at 90-100°C (8-12h) Oxidant_Addition->Oxidation_Reaction 8. Oxidation Workup_2 Filtration and Concentration Oxidation_Reaction->Workup_2 9. Reaction Completion Purification_2 Aqueous Wash and Purification (Chromatography) Workup_2->Purification_2 10. Removal of Selenium Final_Product This compound Purification_2->Final_Product 11. Isolation

Caption: Overall workflow for the scale-up synthesis.

G Start 1,1,3,3-Tetramethoxypropane + Acetamidine Intermediate 2-Methyl-5-methoxypyrimidine Start->Intermediate Step 1: Condensation NaOCH3, MeOH, Reflux Product This compound Intermediate->Product Step 2: Oxidation SeO2, Dioxane/H2O, Heat

Caption: Key chemical transformations in the synthesis.

5-Methoxypyrimidine-2-carbaldehyde: A Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methoxypyrimidine-2-carbaldehyde is a heterocyclic compound that holds significant potential as a versatile building block in the field of medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure, forming the core of numerous biologically active compounds, including nucleosides and a wide array of synthetic drugs. The unique arrangement of a methoxy group at the 5-position and a reactive carbaldehyde at the 2-position of the pyrimidine ring offers a rich chemical space for the synthesis of novel and diverse molecular architectures. This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of bioactive molecules, particularly in the areas of oncology and infectious diseases.

Potential Therapeutic Applications

The pyrimidine nucleus is a cornerstone in the development of therapeutics. Derivatives of pyrimidine are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The strategic placement of the methoxy and carbaldehyde functional groups on the pyrimidine ring of this compound allows for the targeted synthesis of compounds with potentially enhanced biological activity.

  • Anticancer Agents: Many pyrimidine derivatives are potent inhibitors of various protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer. The aldehyde functionality of this compound can be readily transformed to introduce pharmacophores known to interact with the ATP-binding site of kinases.

  • Antiviral Agents: Modified pyrimidine nucleosides are a critical class of antiviral drugs. The 5-methoxypyrimidine core can serve as a bioisostere for natural nucleobases, and the aldehyde group provides a handle for the attachment of sugar moieties or their carbocyclic analogues to generate novel nucleoside mimetics.

Key Synthetic Transformations and Protocols

The chemical versatility of this compound is primarily due to the reactivity of its aldehyde group. This allows for a variety of chemical transformations to build molecular complexity.

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds and the introduction of diverse amine functionalities. This one-pot reaction involves the initial formation of an imine from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

Experimental Protocol: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added the desired primary or secondary amine (1.1 eq).

  • Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with DCM or ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired amine.

Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction where an aldehyde reacts with an active methylene compound in the presence of a weak base to form an α,β-unsaturated product. These products are valuable intermediates and pharmacophores in their own right.

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • Reaction Setup: A mixture of this compound (1.0 eq), an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq), and a catalytic amount of a weak base like piperidine or triethylamine is prepared in a suitable solvent such as ethanol or toluene.

  • Reaction: The mixture is heated to reflux for 2-6 hours. The reaction progress is monitored by TLC.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in water and the product is extracted with an organic solvent.

  • Purification: The organic layer is dried and concentrated. The crude product is then purified by recrystallization or column chromatography.

Hypothetical Case Study: Synthesis of a Kinase Inhibitor Scaffold

To illustrate the utility of this compound, a hypothetical workflow for the synthesis and evaluation of a small library of potential kinase inhibitors is presented. The design is based on the common structural features of pyrimidine-based kinase inhibitors, which often feature a substituted amine at the 2-position.

Table 1: Hypothetical Biological Data for a Series of 5-Methoxypyrimidine Derivatives as Kinase Inhibitors

Compound IDR-Group (from Reductive Amination)Target Kinase IC₅₀ (nM)Cytotoxicity (MCF-7) IC₅₀ (µM)
5MP-001 4-Fluoroaniline150>10
5MP-002 3-Aminopyridine85>10
5MP-003 Cyclopropylamine210>20
5MP-004 Morpholine500>20

Note: The data presented in this table is purely hypothetical and for illustrative purposes to demonstrate how quantitative data for a series of compounds derived from this compound would be structured.

Biological Evaluation Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of newly synthesized compounds on a cancer cell line.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in cell culture medium. The cells are treated with these dilutions for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Kinase Inhibition Assay (ELISA-based)

This protocol provides a general framework for an in vitro kinase assay to determine the inhibitory activity of the synthesized compounds.

Protocol:

  • Plate Coating: A 96-well plate is coated with a substrate specific to the kinase of interest.

  • Kinase Reaction: The synthesized compounds at various concentrations are pre-incubated with the kinase. The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature.

  • Detection: A primary antibody that recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Development: A substrate for the enzyme on the secondary antibody is added to produce a colorimetric or chemiluminescent signal.

  • Data Analysis: The signal is measured, and the IC₅₀ values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Visualizations

G Synthetic Utility of this compound A This compound B Substituted Amines (via Reductive Amination) A->B R-NH₂, NaBH(OAc)₃ C α,β-Unsaturated Systems (via Knoevenagel Condensation) A->C Active Methylene Compound, Base D Fused Pyrimidine Systems (via Cyclization Reactions) A->D Bifunctional Reagent

Caption: Key synthetic transformations of this compound.

G Experimental Workflow for Synthesis and Screening A Synthesis of Compound Library from this compound B Purification and Characterization (NMR, MS) A->B C In Vitro Kinase Assay B->C D In Vitro Cytotoxicity Assay (e.g., MTT Assay) B->D E Data Analysis (IC₅₀ Determination) C->E D->E F Structure-Activity Relationship (SAR) and Lead Optimization E->F

Caption: Workflow for synthesis and biological evaluation.

G Simplified Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Kinase Cascade (e.g., RAS-RAF-MEK-ERK) B->C D Transcription Factors C->D E Gene Expression (Proliferation, Survival) D->E F Pyrimidine-based Kinase Inhibitor F->C

Caption: Inhibition of a kinase cascade by a pyrimidine derivative.

This compound represents a promising and versatile starting material for the synthesis of diverse compound libraries in drug discovery. Its inherent chemical functionalities allow for the facile introduction of a wide range of substituents, enabling the exploration of structure-activity relationships. While specific examples of its application in the synthesis of clinically approved drugs are not yet prominent in the literature, the established biological importance of the pyrimidine scaffold, coupled with the synthetic accessibility of derivatives from this building block, underscores its potential for the development of novel therapeutic agents, particularly in the realms of oncology and virology. The protocols and workflows outlined in this document provide a foundational guide for researchers to harness the potential of this compound in their drug discovery endeavors.

Application Notes and Protocols for Catalytic Reactions Involving 5-Methoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypyrimidine-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyrimidine core is a common motif in a wide array of biologically active compounds, and the presence of both a methoxy and an aldehyde group offers multiple points for chemical modification. This document provides an overview of key catalytic reactions involving this compound, complete with detailed experimental protocols and quantitative data to guide researchers in their synthetic endeavors. The reactions highlighted—Knoevenagel condensation and the synthesis of pyrimido[4,5-d]pyrimidines—are pivotal for the construction of complex molecular architectures with potential therapeutic applications.

Key Catalytic Applications

The aldehyde functionality of this compound makes it an ideal substrate for a variety of carbon-carbon bond-forming reactions. These reactions are crucial for elaborating the core structure and introducing molecular diversity, a key aspect of drug discovery programs.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration, to yield an α,β-unsaturated product. This reaction is instrumental in synthesizing precursors for various pharmaceuticals and functional materials. For this compound, this reaction provides a straightforward route to substituted alkenes, which can be further modified. A range of catalysts, including basic catalysts like piperidine and Lewis acids, can be employed to facilitate this transformation.

Quantitative Data Summary: Knoevenagel Condensation of Heterocyclic Aldehydes

AldehydeActive Methylene CompoundCatalystSolventTemp. (°C)TimeYield (%)Reference
Aromatic AldehydesMalononitrileSeO₂/ZrO₂WaterRoom Temp0.5 h>90[1]
Aromatic AldehydesEthyl CyanoacetateSeO₂/ZrO₂AcetonitrileRoom Temp1.5 h>85[1]
5-Substituted Furan-2-carboxaldehydeCreatininePiperidineAcetic Anhydride/Acetic AcidReflux2-4 h55-80[2]
2-Methoxyquinoline-4-carbaldehydeMalononitrilePiperidineEthanolReflux1-8 hHigh[3]
5-Methyl-2-thiophenecarboxaldehydeEthyl CyanoacetatePiperidineEthanolReflux2-6 h~90[4]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes a general procedure for the Knoevenagel condensation of a heterocyclic aldehyde with malononitrile, which can be adapted for this compound.[3]

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Add malononitrile (1.1 mmol) to the solution.

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is slow, gently heat the mixture to reflux.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography.

Logical Workflow for Knoevenagel Condensation

Knoevenagel_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 5-Methoxypyrimidine- 2-carbaldehyde in Ethanol add_mal Add Malononitrile start->add_mal add_cat Add Piperidine Catalyst add_mal->add_cat react Stir at Room Temperature (or Reflux if necessary) add_cat->react monitor Monitor by TLC react->monitor cool Cool to Room Temperature monitor->cool isolate Isolate Product (Filtration or Concentration) cool->isolate purify Purify (Recrystallization or Chromatography) isolate->purify

Caption: Generalized workflow for the Knoevenagel condensation.

Synthesis of Pyrimido[4,5-d]pyrimidines

Pyrimido[4,5-d]pyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[5][6] this compound can serve as a key precursor in the multicomponent synthesis of these valuable scaffolds. Typically, the reaction involves the condensation of an aldehyde, an active methylene compound (like barbituric acid), and a nitrogen source (such as urea or thiourea).

Quantitative Data Summary: Synthesis of Pyrimido[4,5-d]pyrimidines

AldehydeAmine SourceCatalyst/SolventMethodTimeYield (%)Reference
Various Aromatic AldehydesUrea/ThioureaWaterConventional Heating2-3 h85-95[5]
Various Aromatic AldehydesUrea/ThioureaAluminaMicrowave Irradiation40-60 s88-96[7]
4-Hydroxy-3-methoxybenzaldehydeUreaWaterConventional Heating2 h92[5]
BenzaldehydeUreaWaterMicrowave Irradiation (450W)3 min90[5]

Experimental Protocol: One-Pot Synthesis of Pyrimido[4,5-d]pyrimidines

This protocol is adapted from a general, environmentally friendly procedure for the synthesis of pyrimido[4,5-d]pyrimidines in an aqueous medium.[5]

Materials:

  • This compound

  • Barbituric acid

  • Urea

  • Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, prepare a suspension of barbituric acid (10 mmol) and urea (10 mmol) in water (20 mL).

  • Add this compound (10 mmol) to the suspension.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using TLC. The reaction is typically complete within 2-3 hours.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The product is dried under vacuum. This method often yields a product of high purity, but recrystallization can be performed if necessary.

Signaling Pathway Visualization: Multicomponent Reaction to Pyrimido[4,5-d]pyrimidine

MCR_Pathway aldehyde 5-Methoxypyrimidine- 2-carbaldehyde intermediate Knoevenagel Adduct (Intermediate) aldehyde->intermediate Condensation barbituric Barbituric Acid barbituric->intermediate urea Urea product Pyrimido[4,5-d]pyrimidine Derivative urea->product intermediate->product Cyclization & Condensation

Caption: Simplified reaction pathway for the synthesis of Pyrimido[4,5-d]pyrimidines.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of diverse heterocyclic compounds. The catalytic reactions outlined in these application notes, particularly the Knoevenagel condensation and the synthesis of pyrimido[4,5-d]pyrimidines, provide efficient and adaptable methods for generating libraries of molecules for screening in drug discovery programs. The provided protocols offer a solid starting point for researchers to explore the rich chemistry of this versatile building block. Further optimization of catalysts and reaction conditions may lead to even more efficient and sustainable synthetic routes to novel therapeutic agents.

References

Application Notes and Protocols for Green Chemistry Approaches to 5-Methoxypyrimidine-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-Methoxypyrimidine-2-carbaldehyde, a key intermediate in pharmaceutical development, with a focus on green chemistry principles. The described methods aim to reduce environmental impact, improve safety, and enhance efficiency compared to traditional synthetic routes.

Introduction

This compound is a valuable building block in the synthesis of various biologically active molecules. Traditional synthetic methods often rely on hazardous reagents, harsh reaction conditions, and environmentally persistent solvents. The adoption of green chemistry principles in the synthesis of such intermediates is crucial for sustainable drug development. These principles include the use of catalytic instead of stoichiometric reagents, utilization of safer solvents, and maximization of atom economy.[1]

This document outlines a green chemistry approach to the synthesis of this compound, primarily focusing on a palladium-catalyzed formylation reaction. This method offers a more sustainable alternative by employing a catalytic amount of a transition metal, which can often be recycled, and by providing a pathway that can be adapted to greener solvents and energy sources.

Green Synthetic Approach: Palladium-Catalyzed Formylation

A promising green route to this compound involves the palladium-catalyzed formylation of 2-chloro-5-methoxypyrimidine. This reaction utilizes a carbon monoxide source or a formic acid equivalent to introduce the aldehyde functionality. The use of a catalyst minimizes waste and allows for milder reaction conditions.

Logical Workflow for the Proposed Synthesis

Start Starting Material: 2-Chloro-5-methoxypyrimidine Reaction Palladium-Catalyzed Formylation Start->Reaction Conditions Green Reaction Conditions: - Pd Catalyst (e.g., Pd(OAc)2) - Ligand (e.g., Xantphos) - Base (e.g., Cs2CO3) - Green Solvent (e.g., 1,4-Dioxane) - CO source or equivalent Reaction->Conditions Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the palladium-catalyzed synthesis of this compound.

Data Presentation

The following table summarizes typical quantitative data for a palladium-catalyzed formylation reaction, adapted for the synthesis of this compound.

ParameterValueNotes
Starting Material 2-Chloro-5-methoxypyrimidineCommercially available.
Catalyst Palladium(II) Acetate (Pd(OAc)₂)2 mol%
Ligand Xantphos4 mol%
Base Cesium Carbonate (Cs₂CO₃)2 equivalents
Formylating Agent Anhydrous Carbon Monoxide (CO)1 atm
Solvent 1,4-DioxaneA greener alternative to many polar aprotic solvents.
Temperature 90 °C
Reaction Time 12-24 hours
Yield 70-85%Isolated yield after purification.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Formylation of 2-Chloro-5-methoxypyrimidine

This protocol describes a representative procedure for the synthesis of this compound using a palladium catalyst.

Materials:

  • 2-Chloro-5-methoxypyrimidine

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Carbon Monoxide (CO) gas, balloon or cylinder

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or a two-necked round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • CO balloon or gas inlet system

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-chloro-5-methoxypyrimidine (1.0 mmol, 1.0 eq), cesium carbonate (2.0 mmol, 2.0 eq), palladium(II) acetate (0.02 mmol, 0.02 eq), and Xantphos (0.04 mmol, 0.04 eq).

  • Add anhydrous 1,4-dioxane (5 mL) to the flask.

  • Evacuate the flask and backfill with carbon monoxide gas from a balloon. Repeat this process three times.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water (10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Signaling Pathway Diagram: Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed formylation of 2-chloro-5-methoxypyrimidine.

Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Cl(L2) OxAdd->PdII CO_ins CO Insertion PdII->CO_ins AcylPd (ArCO)-Pd(II)-Cl(L2) CO_ins->AcylPd RedElim Reductive Elimination AcylPd->RedElim RedElim->Pd0 Product 5-Methoxy- pyrimidine-2- carbaldehyde RedElim->Product + Product ArCl 2-Chloro-5-methoxy- pyrimidine ArCl->OxAdd + Ar-Cl CO CO CO->CO_ins + CO Chloride Cl-

Caption: Proposed catalytic cycle for palladium-catalyzed formylation.

Conclusion

The palladium-catalyzed formylation of 2-chloro-5-methoxypyrimidine represents a viable and greener alternative to traditional methods for the synthesis of this compound. This approach adheres to several principles of green chemistry by utilizing a catalyst, which enhances atom economy and reduces waste, and by being adaptable to more environmentally benign solvents and conditions. Further optimization, such as the use of microwave irradiation to reduce reaction times or the development of recyclable catalyst systems, could further enhance the green credentials of this synthesis. For professionals in drug development, adopting such greener synthetic routes is essential for creating more sustainable and economically viable pharmaceutical manufacturing processes.

References

Troubleshooting & Optimization

Technical Support Center: 5-Methoxypyrimidine-2-carbaldehyde Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Methoxypyrimidine-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. A frequent impurity in aldehyde syntheses is the corresponding carboxylic acid (5-methoxypyrimidine-2-carboxylic acid), formed by oxidation of the aldehyde. Other potential impurities may arise from incomplete reactions or side reactions involving the pyrimidine ring.

Q2: What are the recommended initial steps to assess the purity of my crude this compound?

A2: It is advisable to start with Thin Layer Chromatography (TLC) to get a qualitative assessment of the number of components in your crude product. Developing a good TLC solvent system is the first step towards successful purification by column chromatography. Additionally, obtaining a proton NMR spectrum of the crude material can help identify major impurities if they are known.

Q3: Which purification techniques are most effective for this compound?

A3: The most common and effective purification methods for compounds like this compound are column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities.

Q4: How can I prevent the oxidation of this compound to the carboxylic acid during purification and storage?

A4: To minimize oxidation, it is important to work with degassed solvents and under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Avoid prolonged exposure to air and light. For long-term storage, keeping the purified compound under an inert atmosphere at a low temperature is recommended.

Troubleshooting Guides

Problem 1: Low Purity After Column Chromatography

Symptom: The purified fractions still show significant impurities by TLC or NMR analysis.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The chosen eluent may not be providing adequate separation of the product from the impurities.

    • Solution: Systematically screen for a more effective solvent system using TLC. A good starting point for polar compounds is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The ideal system should give your product an Rf value of approximately 0.3.

  • Column Overloading: Too much crude material was loaded onto the column, leading to poor separation.

    • Solution: Use an appropriate ratio of crude material to stationary phase. A general guideline is a 1:20 to 1:100 ratio (by weight) of crude product to silica gel, depending on the difficulty of the separation.

  • Improper Column Packing: The column was not packed uniformly, resulting in channeling and inefficient separation.

    • Solution: Ensure the silica gel is packed as a uniform slurry and that the bed is level before loading the sample.

Problem 2: Product "Oils Out" During Recrystallization

Symptom: Instead of forming crystals upon cooling, the product separates as an oil.

Possible Causes & Solutions:

  • Solution is Too Concentrated: The concentration of the compound in the solvent is too high.

    • Solution: Reheat the solution to dissolve the oil, add more of the hot solvent to dilute the solution, and then allow it to cool slowly.

  • Cooling is Too Rapid: Fast cooling can favor the formation of an oil over crystals.

    • Solution: Allow the solution to cool slowly to room temperature on a benchtop before placing it in an ice bath. Insulating the flask can help slow the cooling process.

  • Insoluble Impurities: The presence of impurities can sometimes inhibit crystallization.

    • Solution: Try to remove insoluble impurities by hot filtration before allowing the solution to cool.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPurity Achieved (Hypothetical)Yield (Hypothetical)Key Considerations
Column Chromatography>98%60-80%Effective for removing closely related impurities. Can be time-consuming and require significant solvent volumes.
Recrystallization>99% (if successful)50-70%Requires finding a suitable solvent system. Can be very effective for removing small amounts of impurities.
Preparative TLC>98%Lower (mg scale)Suitable for small-scale purification.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • TLC Analysis: Develop a solvent system that provides good separation of the target compound from impurities, aiming for an Rf of ~0.3 for the product. A common starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column. Allow the silica to settle, ensuring a flat, uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column bed.

  • Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once cloudiness appears, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Mandatory Visualizations

Purification_Troubleshooting cluster_start Initial State cluster_purification Purification Method cluster_problem Problem Identification cluster_solution Troubleshooting Steps Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Crude Product->Recrystallization Low Purity Low Purity Column Chromatography->Low Purity Oiling Out Oiling Out Recrystallization->Oiling Out Optimize Solvent System Optimize Solvent System Low Purity->Optimize Solvent System Adjust Concentration Adjust Concentration Oiling Out->Adjust Concentration Control Cooling Rate Control Cooling Rate Oiling Out->Control Cooling Rate

Caption: Troubleshooting workflow for purification issues.

Experimental_Workflow Crude this compound Crude this compound Purity Assessment (TLC, NMR) Purity Assessment (TLC, NMR) Crude this compound->Purity Assessment (TLC, NMR) Select Purification Method Select Purification Method Purity Assessment (TLC, NMR)->Select Purification Method Column Chromatography Column Chromatography Select Purification Method->Column Chromatography Impurities Present Recrystallization Recrystallization Select Purification Method->Recrystallization Minor Impurities Analyze Fractions/Crystals Analyze Fractions/Crystals Column Chromatography->Analyze Fractions/Crystals Recrystallization->Analyze Fractions/Crystals Pure Product Pure Product Analyze Fractions/Crystals->Pure Product

Caption: General experimental workflow for purification.

Technical Support Center: Optimizing Reaction Conditions for 5-Methoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Methoxypyrimidine-2-carbaldehyde. The following sections offer detailed experimental protocols, address common issues, and provide data-driven recommendations to optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich heterocyclic compounds like pyrimidines to introduce a carbaldehyde group.[1][2][3] This reaction typically involves the use of a Vilsmeier reagent, which is prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][4][5]

Q2: What is the Vilsmeier reagent and how is it prepared?

A2: The Vilsmeier reagent is a chloroiminium salt formed from the reaction of a substituted amide, most commonly DMF, with an acid chloride like phosphorus oxychloride (POCl₃).[1][4][5] It serves as the electrophile in the formylation reaction. The reagent is typically prepared in situ by adding POCl₃ dropwise to an ice-cold solution of DMF.[6]

Q3: My starting material, 5-methoxypyrimidine, is not reacting or the conversion is very low. What could be the issue?

A3: Low reactivity in a Vilsmeier-Haack reaction can be due to several factors:

  • Insufficient Activation: The pyrimidine ring may not be sufficiently electron-rich for the electrophilic substitution to occur efficiently. The Vilsmeier reagent is a relatively weak electrophile.[4][6]

  • Low Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Some Vilsmeier-Haack reactions on less reactive substrates require heating.[6][7]

  • Reagent Quality: The purity and dryness of the reagents, especially DMF and POCl₃, are crucial. Moisture can decompose the Vilsmeier reagent.[6]

Q4: I am observing the formation of multiple byproducts. What are the likely side reactions?

A4: Common side reactions in Vilsmeier-Haack reactions include:

  • Over-formylation: Introduction of more than one aldehyde group, although this is less common on less activated rings.

  • Chlorination: In some cases, chlorination of the heterocyclic ring can occur, especially at higher temperatures.[6]

  • Decomposition: Sensitive starting materials or products may decompose under harsh reaction conditions (e.g., high temperatures or excess reagents).[6]

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved through column chromatography on silica gel.[5] The choice of eluent will depend on the polarity of the product and any impurities. A common workup procedure involves quenching the reaction mixture with an ice-water mixture, followed by extraction with an organic solvent.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Insufficient activation of the pyrimidine ring.Ensure the starting 5-methoxypyrimidine is of high purity. Consider if alternative, more activating substrates could be used if the reaction consistently fails.
Reaction temperature is too low.Gradually increase the reaction temperature. Monitor the reaction by TLC to find the optimal temperature that promotes product formation without significant decomposition. A range of 0°C to 80°C is commonly employed for Vilsmeier-Haack reactions.[7]
Deactivated Vilsmeier reagent.Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at 0°C and use it promptly.
Formation of a Dark, Tarry Reaction Mixture Decomposition of starting material or product.Lower the reaction temperature.[6] Reduce the reaction time. Check the stoichiometry of the reagents; an excess of POCl₃ can sometimes lead to decomposition.[6]
Incorrect workup procedure.Ensure the reaction mixture is quenched by slowly adding it to a vigorously stirred ice-water mixture or a solution of sodium acetate in ice-water to hydrolyze the intermediate iminium salt.[5]
Presence of Chlorinated Byproducts High reaction temperature.Perform the reaction at the lowest effective temperature.
Excess POCl₃.Use a stoichiometric amount or a slight excess of POCl₃ relative to DMF.
Difficult Purification Co-elution of impurities with the product.Optimize the solvent system for column chromatography. Consider using a different stationary phase if silica gel is not effective.
Residual DMF in the crude product.DMF can be removed by washing the organic extracts with water or brine, or by azeotropic distillation with a suitable solvent like toluene under reduced pressure.

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxypyrimidine (Starting Material)

A detailed protocol for the synthesis of the starting material, 5-methoxypyrimidine, is crucial for the overall success of the subsequent formylation reaction. One potential route involves the reduction of a halogenated precursor.

Step 1: Synthesis of 2,4-dichloro-5-methoxypyrimidine This intermediate can be prepared from 5-methoxyuracil by chlorination with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[8]

Step 2: Reductive Dechlorination to 5-methoxypyrimidine A general procedure for the reductive dehalogenation of chloropyrimidines can be adapted.

  • Materials:

    • 2,4-dichloro-5-methoxypyrimidine

    • Palladium on carbon (Pd/C, 10%)

    • Hydrogen gas (H₂)

    • Methanol or Ethanol

    • Base (e.g., triethylamine or sodium acetate)

  • Procedure:

    • Dissolve 2,4-dichloro-5-methoxypyrimidine in methanol or ethanol in a suitable reaction vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Add a stoichiometric amount of a base to neutralize the HCl formed during the reaction.

    • Purge the vessel with nitrogen, then introduce hydrogen gas (at atmospheric or slightly elevated pressure).

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain 5-methoxypyrimidine.

Protocol 2: Vilsmeier-Haack Formylation of 5-Methoxypyrimidine

This protocol is an adapted procedure based on general Vilsmeier-Haack reaction conditions and literature precedents for the formylation of pyrimidine derivatives.[2]

  • Materials:

    • 5-Methoxypyrimidine

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

    • Ice-water

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF (2.0 eq.). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.1 eq.) dropwise to the stirred DMF solution, ensuring the temperature remains below 10°C. Stir the mixture at 0°C for 30 minutes.

    • Formylation Reaction: Dissolve 5-methoxypyrimidine (1.0 eq.) in anhydrous DCM or DCE. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C.

    • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Work-up: Once the reaction is complete, cool the mixture to 0°C and carefully pour it into a vigorously stirred beaker of ice-water. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).

    • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

    • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Data Presentation

Table 1: Optimization of Vilsmeier-Haack Reaction Conditions for a Pyrimidine Derivative.

Data adapted from a study on the formylation of 2-methylpyrimidine-4,6-diol.[2]

EntrySolventTemperature (°C)Time (h)Yield (%)
1BenzeneReflux6-
2o-Xylene100749
3DMF80561
4DichloroethaneReflux6-

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (in situ at 0°C) DMF->Vilsmeier_Reagent  Add POCl3 dropwise POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Substrate 5-Methoxypyrimidine in Anhydrous Solvent Substrate->Reaction_Mixture Iminium_Salt Intermediate Iminium Salt Reaction_Mixture->Iminium_Salt  Heat (50-60°C) Quench Quench with Ice-Water Iminium_Salt->Quench Neutralize Neutralize (NaHCO3) Quench->Neutralize Extract Extract (DCM) Neutralize->Extract Purify Column Chromatography Extract->Purify Product 5-Methoxypyrimidine- 2-carbaldehyde Purify->Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Troubleshooting_Logic Start Low/No Product Yield? Temp Increase Reaction Temperature? Start->Temp Yes Reagents Check Reagent Purity/Anhydrous? Start->Reagents No Decomposition Decomposition Observed? Temp->Decomposition Yes Success Improved Yield Temp->Success No, yield improved Reagents->Success Yes, used fresh reagents Failure Still Low Yield Reagents->Failure No, reagents are pure Lower_Temp Lower Reaction Temperature Decomposition->Lower_Temp Yes Check_Stoichiometry Check Reagent Stoichiometry Decomposition->Check_Stoichiometry No Lower_Temp->Success Check_Stoichiometry->Success

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Synthesis of 5-Methoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of 5-Methoxypyrimidine-2-carbaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when utilizing a Vilsmeier-Haack formylation approach or a multi-step synthesis involving chlorination and subsequent functional group manipulation.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the Vilsmeier reagent (formed from POCl₃ and DMF).1. Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. 2. Use anhydrous N,N-dimethylformamide (DMF) and fresh, high-purity phosphorus oxychloride (POCl₃). 3. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[1]
Insufficiently Reactive Substrate: The starting 5-methoxypyrimidine derivative may not be electron-rich enough for efficient formylation.1. Consider using a larger excess of the Vilsmeier reagent. 2. Gradually increase the reaction temperature (e.g., to 70-80 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
Incomplete Reaction: Reaction time or temperature may be insufficient for the reaction to go to completion.1. Monitor the reaction by TLC until the starting material is consumed.[1] 2. If the reaction is sluggish, consider extending the reaction time.
Product Decomposition During Work-up: The aldehyde product may be sensitive to the work-up conditions.1. Perform the work-up at a low temperature (e.g., using an ice bath). 2. Neutralize the reaction mixture carefully and avoid strongly acidic or basic conditions for prolonged periods.

Issue 2: Formation of Significant By-products

Potential Cause Troubleshooting Steps
Di-formylation or other side reactions: A large excess of the Vilsmeier reagent or high temperatures can lead to multiple formylations or other undesired reactions.1. Optimize the stoichiometry of the Vilsmeier reagent; a large excess may not be necessary.[1] 2. Control the reaction temperature carefully; avoid excessive heating.
Chlorination of the pyrimidine ring: If using a chlorinating agent like POCl₃ in a multi-step synthesis, over-chlorination or undesired chlorination can occur.1. Carefully control the stoichiometry of the chlorinating agent. 2. Optimize the reaction temperature and time to favor mono- or di-chlorination as desired.
Hydrolysis of intermediates: In multi-step syntheses, intermediates may be sensitive to moisture.1. Ensure anhydrous conditions are maintained throughout the reaction sequence.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Product is water-soluble: The aldehyde product may have some solubility in the aqueous layer during extraction.1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and improve extraction efficiency. 2. Increase the number of extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
Emulsion formation during extraction: This can make phase separation difficult.1. Add a small amount of brine to help break the emulsion. 2. Consider filtering the entire mixture through a pad of celite.
Co-elution with impurities during column chromatography: By-products may have similar polarity to the desired product.1. Experiment with different solvent systems for column chromatography to improve separation. 2. Consider using a different stationary phase (e.g., alumina instead of silica gel). 3. Recrystallization of the crude product may be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective method for the formylation of electron-rich heterocyclic compounds like pyrimidines is the Vilsmeier-Haack reaction.[2][3][4][5] This reaction typically uses a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrimidine ring.[1][6] Another potential route involves a multi-step synthesis starting from a precursor like 2,4-dihydroxy-5-methoxypyrimidine, which can be chlorinated and then converted to the aldehyde.

Q2: How can I monitor the progress of the Vilsmeier-Haack reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] To do this, a small aliquot of the reaction mixture is carefully quenched (for example, with a few drops of water or a dilute basic solution), extracted with an organic solvent, and then spotted on a TLC plate against the starting material.

Q3: What are the key safety precautions for a Vilsmeier-Haack reaction?

The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. The reaction should always be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The quenching of the reaction mixture with ice or water should be done slowly and carefully to control the exothermic reaction.[1]

Q4: My final product is a white to yellow or brown solid. Is this normal?

Yes, the physical form of this compound is typically a white to yellow to brown solid.

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction (Hypothetical)

This is a generalized protocol based on typical Vilsmeier-Haack conditions and should be optimized for the specific substrate.

  • Preparation of Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction: To the freshly prepared Vilsmeier reagent, add a solution of the 5-methoxypyrimidine starting material (1.0 equivalent) in anhydrous DMF. Allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[1]

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of aqueous layer). Combine the organic layers and wash with brine (2 x volume of organic layer).[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 5-Methoxypyrimidine 5-Methoxypyrimidine Formylation Vilsmeier-Haack Formylation 5-Methoxypyrimidine->Formylation POCl3_DMF POCl3 / DMF Vilsmeier_Reagent Vilsmeier Reagent Formation POCl3_DMF->Vilsmeier_Reagent 0-5 °C Vilsmeier_Reagent->Formylation Electrophilic Attack Product 5-Methoxypyrimidine- 2-carbaldehyde Formylation->Product Hydrolysis Work-up Troubleshooting_Workflow Start Start Synthesis Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Troubleshoot_Yield Troubleshoot Yield: - Check Reagent Activity - Optimize Temp/Time - Check Substrate Reactivity Check_Yield->Troubleshoot_Yield Yes Troubleshoot_Purity Troubleshoot Purity: - Optimize Stoichiometry - Improve Work-up - Optimize Chromatography Check_Purity->Troubleshoot_Purity Yes Success Successful Synthesis Check_Purity->Success No Troubleshoot_Yield->Check_Yield Failure Re-evaluate Synthetic Route Troubleshoot_Yield->Failure Troubleshoot_Purity->Check_Purity Troubleshoot_Purity->Failure

References

Technical Support Center: 5-Methoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 5-Methoxypyrimidine-2-carbaldehyde in chemical synthesis. The information is designed to help users anticipate and address potential challenges in their experiments, ensuring smoother execution and more reliable outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common side reactions observed when using this compound in reductive amination?

A1: While specific literature on this compound is limited, general side reactions in reductive aminations involving heterocyclic aldehydes can be anticipated. A primary side reaction is the reduction of the aldehyde to the corresponding alcohol (5-Methoxy-2-pyrimidinemethanol). This can occur if the reducing agent is too reactive or if the imine formation is slow. Another potential side reaction is the over-alkylation of the amine , especially with primary amines, leading to the formation of a tertiary amine.

Troubleshooting Flowchart for Reductive Amination

start Low Yield or Impure Product in Reductive Amination check_imine Check for complete imine formation (TLC/LC-MS) start->check_imine imine_incomplete Imine formation incomplete check_imine->imine_incomplete No check_reduction Check for aldehyde reduction byproduct check_imine->check_reduction Yes add_acid Add catalytic acid (e.g., AcOH) to promote imine formation imine_incomplete->add_acid Yes add_acid->check_imine aldehyde_reduced Aldehyde reduction observed check_reduction->aldehyde_reduced Yes check_overalkylation Check for over-alkylation of the amine check_reduction->check_overalkylation No change_reductant Use a milder reducing agent (e.g., NaBH(OAc)3 instead of NaBH4) aldehyde_reduced->change_reductant purification Optimize purification (e.g., column chromatography with appropriate solvent system) change_reductant->purification overalkylation_present Over-alkylation detected check_overalkylation->overalkylation_present Yes check_overalkylation->purification No adjust_stoichiometry Use an excess of the amine relative to the aldehyde overalkylation_present->adjust_stoichiometry adjust_stoichiometry->purification

Caption: Troubleshooting workflow for reductive amination.

Q2: What challenges might be encountered during a Wittig reaction with this compound?

A2: A common issue in Wittig reactions is the formation of triphenylphosphine oxide , which can be difficult to separate from the desired alkene product. Additionally, the reactivity of the ylide is crucial; stabilized ylides may exhibit low reactivity with the electron-deficient pyrimidine aldehyde, leading to incomplete reactions. Conversely, highly reactive, non-stabilized ylides might lead to poor stereoselectivity.

Q3: Can the methoxy group on the pyrimidine ring participate in side reactions?

A3: Under certain conditions, particularly with strong nucleophiles or harsh acidic/basic conditions, nucleophilic aromatic substitution (SNAr) of the methoxy group could occur. This is more likely if the reaction is heated for prolonged periods in the presence of a potent nucleophile.

Troubleshooting Guides

Issue 1: Low Yield in Condensation Reactions (e.g., Aldol, Knoevenagel)
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Deprotonation Use a stronger base or ensure anhydrous conditions.Increased formation of the enolate and higher product yield.
Low Reactivity of Aldehyde Increase reaction temperature or use a catalyst (e.g., Lewis acid).Faster reaction rate and improved conversion.
Product Instability Perform the reaction at a lower temperature and monitor closely to avoid decomposition.Minimized byproduct formation and higher purity of the desired product.
Issue 2: Difficulty in Product Purification
Problem Suggested Solution
Co-elution with Starting Material Adjust the polarity of the mobile phase in column chromatography. A gradient elution may be necessary.
Presence of Inorganic Salts Perform an aqueous work-up to remove water-soluble impurities before chromatography.
Product is an Oil Attempt to form a solid derivative (e.g., a salt) for easier handling and purification by recrystallization.

Experimental Protocols

Note: The following are general protocols and may require optimization for specific substrates and reaction scales.

Protocol 1: General Procedure for Reductive Amination
  • Imine Formation:

    • Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

    • Add a catalytic amount of acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 1-2 hours, monitoring the formation of the imine by TLC or LC-MS.

  • Reduction:

    • Once imine formation is complete, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

    • Continue stirring at room temperature until the reaction is complete (typically 12-24 hours).

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reaction Workflow for Reductive Amination

start Start dissolve Dissolve Aldehyde and Amine in Anhydrous Solvent start->dissolve add_acid Add Catalytic Acetic Acid dissolve->add_acid stir_imine Stir for 1-2h at RT (Monitor Imine Formation) add_acid->stir_imine add_reductant Add NaBH(OAc)3 stir_imine->add_reductant stir_reduction Stir for 12-24h at RT (Monitor Reaction Completion) add_reductant->stir_reduction quench Quench with NaHCO3 (aq) stir_reduction->quench extract Extract with Organic Solvent quench->extract purify Dry and Purify (Column Chromatography) extract->purify end End purify->end

Caption: General experimental workflow for reductive amination.

Protocol 2: General Procedure for Wittig Reaction
  • Ylide Formation:

    • Suspend the appropriate phosphonium salt (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi or NaH) (1.1 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete ylide formation.

  • Reaction with Aldehyde:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction with water.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Technical Support Center: 5-Methoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 5-Methoxypyrimidine-2-carbaldehyde, along with troubleshooting for common experimental issues.

Stability and Storage

There is limited publicly available stability data specific to this compound. However, based on the information available for the closely related isomer, 2-Methoxypyrimidine-5-carbaldehyde, and general chemical principles for aldehydes, the following storage conditions are recommended to maximize shelf life and prevent degradation.

Recommended Storage and Handling Summary

ParameterRecommendationRationale & Known Incompatibilities
Storage Temperature 2-8°CRefrigeration is recommended to slow down potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Pyrimidine aldehydes can be sensitive to oxidation. An inert atmosphere minimizes this risk.
Light Exposure Store in a dark, light-resistant containerAldehydes can be light-sensitive and may undergo photochemical reactions.
Moisture Store in a tightly sealed container in a dry placeAldehydes can react with water. It is crucial to prevent hydration and potential side reactions.
Physical Form SolidBased on related compounds.[1]
Incompatible Materials Strong oxidizing agents, strong bases, and strong reducing agentsTo prevent unwanted chemical reactions.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, it is recommended to store this compound at 2-8°C under an inert atmosphere, such as argon or nitrogen, in a tightly sealed, light-resistant container.[1]

Q2: I do not have access to an inert gas. Can I still store the compound?

A2: If an inert atmosphere is not available, ensure the container is well-sealed and stored in a desiccator at 2-8°C to minimize exposure to air and moisture. However, for long-term storage, an inert atmosphere is strongly advised to prevent potential oxidation.

Q3: What are the signs of degradation of this compound?

A3: Visual signs of degradation can include a change in color (e.g., from white/off-white to yellow or brown) or a change in physical form.[1] For experimental validation, techniques like NMR spectroscopy or chromatography (TLC, LC-MS) can be used to assess purity and detect the presence of impurities.

Q4: My compound has changed color. Is it still usable?

A4: A color change often indicates some level of degradation. The usability of the compound will depend on the specific requirements of your experiment. It is recommended to re-analyze the purity of the material before use. For sensitive applications, using a fresh, non-discolored batch is advisable.

Q5: What are the known incompatibilities for this compound?

A5: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents, as these can lead to vigorous and unwanted reactions.[2][3]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or unexpected reaction outcomes.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting: Check the appearance of the compound for any color change. If possible, verify the purity using an appropriate analytical method (e.g., NMR, LC-MS).

  • Possible Cause 2: Improper Handling.

    • Troubleshooting: Ensure the compound was handled under anhydrous and inert conditions if the reaction is sensitive to air or moisture.

Issue 2: Poor solubility of the compound.

  • Possible Cause: Use of an inappropriate solvent.

    • Troubleshooting: Test solubility in a range of aprotic and protic organic solvents to find a suitable one for your reaction conditions. Gentle heating may improve solubility, but monitor for any signs of degradation.

Experimental Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting unexpected experimental results.

Troubleshooting_Workflow start Unexpected Experimental Result check_purity Check Purity of Starting Material (Visual, TLC, NMR, LC-MS) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok review_protocol Review Experimental Protocol (Reagents, Conditions, Stoichiometry) purity_ok->review_protocol Yes use_new_batch Use New Batch of Starting Material purity_ok->use_new_batch No protocol_ok Protocol Correct? review_protocol->protocol_ok check_handling Review Handling Procedures (Inert Atmosphere, Dry Solvents) protocol_ok->check_handling Yes modify_protocol Modify Protocol and Repeat protocol_ok->modify_protocol No handling_ok Handling Appropriate? check_handling->handling_ok consult_literature Consult Literature for Similar Issues handling_ok->consult_literature Yes handling_ok->modify_protocol No contact_support Contact Technical Support consult_literature->contact_support use_new_batch->start modify_protocol->start

Caption: Troubleshooting workflow for unexpected experimental results.

References

Technical Support Center: Synthesis of 5-Methoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxypyrimidine-2-carbaldehyde. The information focuses on identifying and resolving common impurities and side reactions encountered during the synthesis, particularly via the Vilsmeier-Haack formylation route.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A common and effective method for the formylation of electron-rich heterocyclic compounds like 5-methoxypyrimidine is the Vilsmeier-Haack reaction. This reaction typically employs a Vilsmeier reagent, which is formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). The electron-donating methoxy group at the 5-position of the pyrimidine ring activates it towards electrophilic substitution at the 2-position.

Q2: What are the potential impurities I might encounter in the synthesis of this compound via the Vilsmeier-Haack reaction?

Several impurities can arise from the Vilsmeier-Haack synthesis of this compound. These can be broadly categorized as:

  • Unreacted Starting Material: Residual 5-methoxypyrimidine.

  • Over-reaction Products: Diformylated or other secondary reaction products on the pyrimidine ring.

  • Side-products from the Vilsmeier-Haack Reagent: These can include chlorinated byproducts or compounds resulting from the decomposition of the Vilsmeier reagent.

  • Degradation Products: The aldehyde functional group can be susceptible to oxidation to the corresponding carboxylic acid (5-methoxypyrimidine-2-carboxylic acid) if not handled properly during work-up and storage.

  • Isomeric Impurities: Formation of other isomers, although formylation is generally expected at the position ortho to the methoxy group.

Q3: My reaction is complete according to TLC, but I have a low yield of the desired product. What could be the issue?

Low yields despite complete consumption of the starting material can be attributed to several factors:

  • Formation of soluble byproducts: The impurities formed may be highly soluble in the work-up and purification solvents, leading to their loss during extraction and isolation.

  • Product degradation: The aldehyde product might be unstable under the reaction or work-up conditions, leading to degradation.

  • Mechanical losses: Significant loss of product during transfers, filtration, or chromatography.

  • Inaccurate quantification: The method used to determine the yield might not be accurate.

Q4: How can I best purify the crude this compound?

Purification of the final product is crucial to remove the various potential impurities. The most common and effective methods include:

  • Column Chromatography: Silica gel column chromatography is highly effective for separating the desired aldehyde from unreacted starting materials, non-polar byproducts, and more polar impurities.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.

  • Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be used for purification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Inactive Vilsmeier reagent. 2. Insufficiently activated substrate. 3. Incorrect reaction temperature.1. Ensure the phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are of high purity and anhydrous. Prepare the Vilsmeier reagent fresh before use. 2. Confirm the purity of the 5-methoxypyrimidine starting material. 3. Optimize the reaction temperature. The Vilsmeier-Haack reaction often requires heating, but excessive temperatures can lead to decomposition.
Presence of Unreacted Starting Material 1. Incomplete reaction. 2. Insufficient amount of Vilsmeier reagent.1. Increase the reaction time or temperature. Monitor the reaction progress by TLC or HPLC. 2. Use a slight excess of the Vilsmeier reagent to ensure complete conversion of the starting material.
Formation of a Major Impurity with a Higher Rf than the Product on TLC 1. This could be a less polar byproduct, potentially a chlorinated intermediate or a product of a side reaction with the Vilsmeier reagent.1. Isolate the impurity by column chromatography and characterize it by NMR and Mass Spectrometry to identify its structure. This will help in understanding the side reaction and optimizing the conditions to minimize it.
Formation of a More Polar Impurity (Lower Rf on TLC) 1. This is likely the corresponding carboxylic acid, formed by oxidation of the aldehyde product during work-up or storage.1. Ensure the work-up is performed under an inert atmosphere if possible. 2. Avoid prolonged exposure to air and light. Store the purified product under an inert atmosphere at a low temperature.
Difficult to Remove Solvent (DMF) 1. DMF has a high boiling point and can be difficult to remove completely.1. After the reaction, quench with ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Wash the organic layer multiple times with water and then with brine to remove residual DMF. 3. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF.

  • Cool the flask in an ice bath and add POCl₃ dropwise with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve the 5-methoxypyrimidine in an anhydrous solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent.

  • Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and carefully quench it by pouring it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of this compound. Actual results may vary depending on the specific experimental conditions.

Parameter Vilsmeier-Haack Route Notes
Starting Material 5-MethoxypyrimidineHigh purity is essential.
Reagents POCl₃, DMFAnhydrous conditions are critical.
Typical Yield 60-80%Highly dependent on reaction conditions and purification.
Purity (before purification) 50-70%Varies based on side reactions.
Purity (after chromatography) >98%With proper optimization of the chromatographic method.
Common Impurities Unreacted 5-methoxypyrimidine, 5-methoxypyrimidine-2-carboxylic acid, chlorinated byproducts.Identification by NMR and MS is recommended.

Visualizations

Synthetic Pathway and Potential Impurity Formation

G cluster_start Starting Materials cluster_reaction Vilsmeier-Haack Reaction cluster_product Product and Impurities SM1 5-Methoxypyrimidine R2 Electrophilic Aromatic Substitution SM1->R2 SM2 POCl3 + DMF R1 Formation of Vilsmeier Reagent SM2->R1 R1->R2 R3 Hydrolysis R2->R3 I1 Unreacted 5-Methoxypyrimidine R2->I1 Incomplete Reaction I3 Chlorinated Byproducts R2->I3 Side Reaction P 5-Methoxypyrimidine- 2-carbaldehyde R3->P I2 5-Methoxypyrimidine- 2-carboxylic acid (Oxidation) P->I2 Work-up/ Storage

Caption: Synthetic pathway for this compound and points of impurity formation.

Troubleshooting Workflow for Low Yield

G start Low Yield of This compound q1 Is the starting material consumed (by TLC/HPLC)? start->q1 a1_yes Check for byproducts. Analyze crude NMR/MS. q1->a1_yes Yes a1_no Incomplete Reaction. Increase reaction time/temp or reagent stoichiometry. q1->a1_no No q2 Major byproducts identified? a1_yes->q2 end Improved Yield a1_no->end a2_yes Optimize reaction conditions to minimize side reactions (e.g., lower temperature). q2->a2_yes Yes a2_no Consider product degradation during work-up or purification. Check pH and temperature. q2->a2_no No a2_yes->end a2_no->end

Caption: A logical workflow for troubleshooting low yield in the synthesis.

Technical Support Center: Synthesis of 5-Methoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Methoxypyrimidine-2-carbaldehyde reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic routes to this compound are:

  • Vilsmeier-Haack formylation of a suitable 5-methoxypyrimidine precursor. This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3][4][5]

  • Oxidation of (5-methoxypyrimidin-2-yl)methanol. This involves the conversion of the primary alcohol functionality to an aldehyde using a suitable oxidizing agent.

Q2: What are the critical parameters to control for a successful Vilsmeier-Haack reaction?

A2: Key parameters for a successful Vilsmeier-Haack reaction include:

  • Reaction Temperature: The temperature can significantly impact the reaction and should be optimized based on the reactivity of the substrate, typically ranging from below 0°C to 80°C.[2]

  • Purity of Reagents: The Vilsmeier reagent is sensitive to moisture, so anhydrous conditions are recommended. Ensure the purity of the starting 5-methoxypyrimidine and the formylating agents.

  • Stoichiometry of Reagents: The molar ratio of the substrate to the Vilsmeier reagent should be carefully controlled to maximize conversion and minimize side reactions.

  • Work-up Procedure: The intermediate iminium salt is hydrolyzed to the aldehyde during work-up. The conditions of the hydrolysis, including pH and temperature, can affect the final yield and purity.

Q3: What are some common challenges encountered during the synthesis and how can they be addressed?

A3: Common challenges include low yield, formation of side products, and difficulty in purification.

  • Low Yield: This can be due to incomplete reaction, degradation of the product, or suboptimal reaction conditions. Monitoring the reaction by TLC or HPLC can help determine the optimal reaction time. Adjusting the temperature or using a different solvent can also improve the yield.

  • Side Products: In Vilsmeier-Haack reactions, potential side reactions include the formation of chloro- or polyformylated- derivatives. Careful control of reaction conditions and stoichiometry is crucial.

  • Purification: The crude product may contain unreacted starting materials, the Vilsmeier reagent, and side products. Purification is typically achieved by column chromatography, recrystallization, or distillation.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low or No Yield in Vilsmeier-Haack Formylation
Possible Cause Troubleshooting Steps
Inactive Vilsmeier Reagent The Vilsmeier reagent is moisture-sensitive. Prepare it fresh under anhydrous conditions. Use high-purity DMF and POCl₃.
Low Reactivity of Substrate 5-methoxypyrimidine may not be sufficiently electron-rich for formylation under mild conditions. Increase the reaction temperature or use a more reactive formylating agent.
Suboptimal Reaction Time Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. The reaction may require a longer duration for completion.
Improper Work-up Ensure complete hydrolysis of the intermediate iminium salt to the aldehyde during work-up. Adjust the pH and temperature of the aqueous work-up as needed.
Problem 2: Formation of Multiple Products
Possible Cause Troubleshooting Steps
Over-formylation Use a stoichiometric amount of the Vilsmeier reagent. Adding the substrate to the pre-formed Vilsmeier reagent at a controlled rate can sometimes minimize over-reaction.
Chlorination of the Ring The use of excess POCl₃ can sometimes lead to chlorination of the pyrimidine ring. Use the minimum effective amount of POCl₃.
Side reactions with the methoxy group While less common, harsh reaction conditions could potentially affect the methoxy group. Use milder reaction temperatures and shorter reaction times if cleavage or other side reactions are suspected.
Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Co-eluting Impurities Optimize the solvent system for column chromatography. Sometimes, using a different stationary phase (e.g., alumina instead of silica gel) can improve separation.
Product Instability Aldehydes can be prone to oxidation or polymerization. Store the purified product under an inert atmosphere at a low temperature.
Residual DMF DMF can be difficult to remove completely. After extraction, wash the organic layer thoroughly with water or brine. Azeotropic distillation with a suitable solvent can also be effective.

Data Presentation

The following table summarizes reported yields for formylation and oxidation reactions of compounds structurally related to the synthesis of this compound, providing a benchmark for yield expectations.

Reaction Type Substrate Reagents/Catalyst Solvent Yield (%) Reference/Notes
Vilsmeier-HaackElectron-rich arene(Chloromethylene)dimethyliminium ChlorideDMF77General Procedure[1]
Oxidation5-(Hydroxymethyl)furfuralSodium Nitrite / Phosphoric Acid-~100High selectivity[6]
Oxidation5-HydroxymethylfurfuralMOF-808(Cu) / TEMPOAcetonitrile78.9High conversion[7]

Experimental Protocols

Key Experiment 1: Synthesis of this compound via Vilsmeier-Haack Formylation (General Procedure)

This protocol is a general guideline and may require optimization for the specific substrate.

Materials:

  • 5-Methoxypyrimidine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-methoxypyrimidine (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 - 1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

  • Stir the mixture until the effervescence ceases and the pH is neutral or slightly basic.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Key Experiment 2: Synthesis of this compound via Oxidation of (5-methoxypyrimidin-2-yl)methanol (General Procedure)

This protocol is a general guideline and the choice of oxidizing agent and conditions may need to be optimized.

Materials:

  • (5-methoxypyrimidin-2-yl)methanol

  • Manganese dioxide (MnO₂) or other suitable oxidizing agent (e.g., PCC, Dess-Martin periodinane)

  • Dichloromethane (DCM) or other suitable solvent

  • Celite®

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve (5-methoxypyrimidin-2-yl)methanol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane.

  • Add an excess of the oxidizing agent (e.g., activated manganese dioxide, 5-10 eq) in portions to the stirred solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the activity of the oxidizing agent.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid oxidant.

  • Wash the filter cake with additional solvent.

  • Combine the filtrate and washings and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the key experimental workflows and logical relationships in troubleshooting the synthesis of this compound.

Vilsmeier_Haack_Workflow start Start: 5-Methoxypyrimidine reaction Vilsmeier-Haack Reaction start->reaction reagent_prep Prepare Vilsmeier Reagent (POCl3 + DMF) reagent_prep->reaction workup Aqueous Work-up (Hydrolysis) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Column Chromatography) extraction->purification product Product: 5-Methoxypyrimidine- 2-carbaldehyde purification->product

Caption: Workflow for the Vilsmeier-Haack formylation.

Oxidation_Workflow start Start: (5-methoxypyrimidin-2-yl)methanol oxidation Oxidation (e.g., with MnO2) start->oxidation filtration Filtration to Remove Oxidant oxidation->filtration concentration Concentration filtration->concentration purification Purification (Optional) concentration->purification product Product: 5-Methoxypyrimidine- 2-carbaldehyde concentration->product If pure purification->product

Caption: Workflow for the oxidation of (5-methoxypyrimidin-2-yl)methanol.

Troubleshooting_Logic issue Low Yield Issue check_reagents Check Reagent Purity and Stoichiometry issue->check_reagents check_conditions Verify Reaction Conditions (T, time) issue->check_conditions check_workup Review Work-up Procedure issue->check_workup optimize_reagents Use Fresh/Pure Reagents Adjust Stoichiometry check_reagents->optimize_reagents optimize_conditions Optimize Temperature and Reaction Time check_conditions->optimize_conditions optimize_workup Adjust pH and Extraction Method check_workup->optimize_workup solution Improved Yield optimize_reagents->solution optimize_conditions->solution optimize_workup->solution

References

analytical challenges in characterizing 5-Methoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the analytical challenges in characterizing 5-Methoxypyrimidine-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound are its susceptibility to oxidation and polymerization. The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, especially when exposed to air (oxygen). Additionally, aldehydes can undergo polymerization, which may be catalyzed by light, heat, or the presence of acidic or basic impurities. This degradation can lead to a discoloration of the material, often observed as a shift from a white or light yellow solid to a brown or dark brown substance.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored at 2-8°C under an inert atmosphere, such as argon or nitrogen.[1] It is also crucial to protect the compound from light by using an amber or opaque container. The container should be tightly sealed to prevent exposure to air and moisture.

Q3: My sample of this compound has changed color from light yellow to brown. Is it still usable?

A3: A color change to brown suggests that degradation, likely oxidation or polymerization, has occurred.[2] Before use, it is essential to assess the purity of the sample using an appropriate analytical technique, such as HPLC, GC-MS, or NMR. If the purity is compromised, purification by recrystallization or chromatography may be necessary. For critical applications, it is advisable to use a fresh, un-degraded batch of the compound.

Q4: I am observing inconsistent results in my experiments using the same batch of this compound. What could be the cause?

A4: Inconsistent experimental results can arise from non-homogeneity due to partial degradation of the compound. If the material has started to degrade, the degradation products may not be evenly distributed throughout the solid. It is recommended to gently mix the sample container before taking an aliquot. However, if significant degradation is suspected, re-purifying the compound or using a new batch is the best approach to ensure experimental consistency.

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) 1. Inappropriate mobile phase pH. 2. Column overload. 3. Secondary interactions with the stationary phase.1. Adjust the mobile phase pH. For an amine-containing compound like a pyrimidine, a slightly basic mobile phase may be required. 2. Reduce the injection volume or sample concentration. 3. Use a different column chemistry or add a competing amine to the mobile phase.
Multiple peaks for a supposedly pure sample 1. On-column degradation. 2. Presence of impurities or degradation products in the sample. 3. Isomerization.1. Use a milder mobile phase or a shorter analysis time. 2. Confirm the identity of the peaks using mass spectrometry. Analyze the sample by another technique (e.g., NMR) to confirm purity. 3. Investigate the possibility of tautomers or other isomeric forms.
Shifting retention times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Flush the column or replace it if it is old or has been subjected to harsh conditions.
GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
No peak or very small peak observed 1. Compound is not volatile enough. 2. Thermal degradation in the injector.1. Consider derivatization to increase volatility. 2. Lower the injector temperature. Use a pulsed splitless or on-column injection if available.
Broad peaks 1. Slow injection. 2. Active sites in the GC system.1. Use an autosampler for fast and reproducible injections. 2. Use a deactivated liner and column. Check for and eliminate any leaks.
Presence of a peak corresponding to the carboxylic acid Oxidation of the aldehyde.This indicates a degraded sample. Ensure proper storage and handling to minimize exposure to air.
NMR Spectroscopy
Issue Potential Cause Troubleshooting Steps
Complex spectrum with unexpected signals 1. Presence of impurities or degradation products. 2. Sample is wet (contains residual solvent or water).1. Compare the spectrum to a reference spectrum if available. Correlate with HPLC or GC-MS data. 2. Use a deuterated solvent from a fresh, sealed ampoule. Dry the sample under vacuum before analysis.
Broadening of aldehyde proton signal 1. Chemical exchange. 2. Presence of paramagnetic impurities.1. Acquire the spectrum at a different temperature. 2. Ensure high-purity NMR solvent and clean NMR tubes are used.

Experimental Protocols

HPLC-UV Method for Purity Assessment
  • Instrumentation: HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile.

GC-MS Method for Impurity Profiling
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-400 amu

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of dichloromethane.

¹H NMR for Structural Confirmation
  • Instrumentation: 400 MHz NMR spectrometer

  • Solvent: Deuterated chloroform (CDCl₃)

  • Sample Concentration: 5-10 mg/mL

  • Parameters:

    • Number of scans: 16

    • Relaxation delay: 1 s

    • Pulse width: 90°

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate signals and determine chemical shifts relative to the residual solvent peak.

Visualizations

analytical_workflow cluster_sample Sample Handling cluster_analysis Analytical Characterization cluster_results Data Interpretation sample Receive and Store Sample (2-8°C, Inert Atmosphere) prep Sample Preparation (Dissolution) sample->prep hplc HPLC-UV (Purity Assessment) prep->hplc gcms GC-MS (Impurity Identification) prep->gcms nmr NMR (Structural Confirmation) prep->nmr data_review Review and Correlate Data hplc->data_review gcms->data_review nmr->data_review report Final Report data_review->report

Caption: Analytical workflow for this compound.

troubleshooting_flowchart cluster_impurity_id Impurity Identification start Purity Analysis by HPLC Shows Impurities check_storage Check Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_handling Review Sample Handling (Exposure to Air) start->check_handling lcms LC-MS Analysis (Determine m/z of Impurities) check_storage->lcms check_handling->lcms nmr_reanalysis Re-analyze by NMR (Look for new signals) lcms->nmr_reanalysis decision Impurity Identified as Oxidation Product? nmr_reanalysis->decision action_purify Purify Sample (Recrystallization or Chromatography) decision->action_purify Yes action_discard Discard and Use New Batch decision->action_discard No / Unsure

Caption: Troubleshooting flowchart for purity analysis.

degradation_pathway cluster_degradation Degradation Pathways parent This compound oxidation_product 5-Methoxypyrimidine-2-carboxylic acid parent->oxidation_product Oxidation (Air, O2) polymerization_product Polymer/Resinous Material parent->polymerization_product Polymerization (Light, Heat, Acid/Base)

Caption: Potential degradation pathways.

References

handling and safety precautions for 5-Methoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and troubleshooting information for researchers, scientists, and drug development professionals working with 5-Methoxypyrimidine-2-carbaldehyde. The following information is synthesized from data available for structurally related compounds and should be used as a comprehensive safety reference in conjunction with specific institutional and regulatory guidelines.

Safety & Handling Precautions

Proper handling of this compound is crucial to ensure laboratory safety. The following table summarizes key safety information.

Hazard Category Description Precautionary Statements
Acute Toxicity (Oral) May be harmful if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Skin Irritation May cause skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Eye Irritation May cause serious eye irritation.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Respiratory Irritation May cause respiratory irritation.[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[1]
Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment is provided below.

Equipment Specification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear compatible chemical-resistant gloves and clothing to prevent skin exposure.[1] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Experimental Protocols

General Protocol: Reductive Amination

  • Reaction Setup : In a well-ventilated fume hood, add this compound to a round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition : Dissolve the aldehyde in a suitable anhydrous solvent (e.g., dichloromethane, methanol).

  • Amine Addition : Add the desired amine to the solution.

  • Reducing Agent : Slowly add a reducing agent (e.g., sodium triacetoxyborohydride) to the mixture.

  • Reaction Monitoring : Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Work-up : Once the reaction is complete, quench the reaction by adding water or a suitable aqueous solution.

  • Extraction : Extract the product into an organic solvent.

  • Purification : Purify the crude product using column chromatography or recrystallization.

Troubleshooting Guide & FAQs

This section addresses potential issues that may arise during experimentation with this compound.

Q1: The compound appears to be degrading during storage. What are the proper storage conditions?

A1: Store the compound in a tightly closed container in a dry and well-ventilated place.[3] For long-term storage, keep in a cool, dry place, potentially at temperatures between 2-8°C under an inert atmosphere.[4] The compound may be hygroscopic.[1]

Q2: I observe an unexpected color change or the formation of a precipitate upon dissolving the compound. What could be the cause?

A2: This could indicate instability or reaction with impurities in the solvent. Ensure you are using a high-purity, anhydrous solvent. If the problem persists, consider purifying the solvent before use. The compound may also be incompatible with strong oxidizing agents.[3]

Q3: The reaction is not proceeding to completion. What are some troubleshooting steps?

A3:

  • Reagent Purity : Verify the purity of all starting materials, including the aldehyde, amine, and reducing agent.

  • Reaction Conditions : Ensure the reaction is being carried out under the correct temperature and atmospheric conditions (e.g., inert atmosphere if necessary).

  • Stoichiometry : Check the molar ratios of your reactants. A slight excess of the amine or reducing agent may be required.

  • Catalyst : Some reactions may require a catalytic amount of acid to facilitate imine formation prior to reduction.

Q4: What are the recommended procedures for handling a small spill?

A4: For small spills, wear appropriate PPE, sweep up the solid material, and place it into a suitable container for disposal.[3] Avoid generating dust. Clean the affected area thoroughly. Ensure adequate ventilation.[1]

Q5: How should I dispose of waste containing this compound?

A5: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not let the product enter drains.

Visual Workflow

The following diagram illustrates the general workflow for handling a chemical spill of this compound.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_response Spill Response cluster_disposal Post-Cleanup cluster_final spill Chemical Spill Occurs assess Assess Spill Size & Risk spill->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill Material contain->cleanup dispose Dispose of Waste cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate report Report Incident decontaminate->report end Resume Normal Operations report->end

Caption: Workflow for handling a chemical spill.

References

overcoming solubility issues with 5-Methoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methoxypyrimidine-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential solubility challenges during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: In which organic solvents should I first attempt to dissolve this compound?

For initial experiments, it is recommended to test solubility in a range of common laboratory solvents. Based on the behavior of similar compounds, good starting points include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and lower-alcohols such as ethanol or isopropanol.

Q3: My this compound is precipitating when I dilute my stock solution into an aqueous buffer. What is causing this?

Precipitation upon dilution of an organic stock solution into an aqueous medium is a common issue for poorly soluble compounds.[1] The primary reasons for this include:

  • Exceeding the Aqueous Solubility Limit: The final concentration of the compound in your aqueous buffer is higher than its maximum solubility.[1]

  • Insufficient Co-solvent Concentration: The percentage of the organic solvent (e.g., DMSO) in the final aqueous solution is too low to maintain the compound's solubility.[1]

  • Improper Mixing Technique: Adding the stock solution too rapidly can create localized areas of high concentration, leading to precipitation before the compound can be evenly dispersed.[1]

  • Temperature Effects: A significant temperature difference between the stock solution and the aqueous buffer can trigger precipitation.[1]

Troubleshooting Guides

Guide 1: Initial Solubility Testing

If you are uncertain about which solvent to use, the following workflow can help you determine a suitable solvent system for your experiment.

G start Start: Weigh This compound test_aqueous Test Solubility in Aqueous Buffer start->test_aqueous soluble_aqueous Soluble? Proceed with Experiment test_aqueous->soluble_aqueous Yes insoluble_aqueous Insoluble or Sparingly Soluble test_aqueous->insoluble_aqueous No test_organic Test Solubility in Organic Solvents (e.g., DMSO, DMF, Ethanol) insoluble_aqueous->test_organic soluble_organic Soluble? Prepare Concentrated Stock test_organic->soluble_organic Yes insoluble_organic Insoluble? Consider Solvent Mixtures or Alternative Solvents test_organic->insoluble_organic No end Proceed to Dilution soluble_organic->end

Caption: Workflow for initial solvent screening.

Guide 2: Troubleshooting Precipitation in Aqueous Buffers

If you observe precipitation after diluting your organic stock solution, follow this decision tree to identify and resolve the issue.

G start Precipitation Observed in Aqueous Buffer check_conc Is the final working concentration too high? start->check_conc lower_conc Action: Lower the final working concentration. check_conc->lower_conc Yes check_cosolvent Is the final co-solvent (e.g., DMSO) percentage too low? check_conc->check_cosolvent No increase_cosolvent Action: Increase final co-solvent percentage. (Note: Check assay tolerance) check_cosolvent->increase_cosolvent Yes check_mixing Was the stock solution added too quickly? check_cosolvent->check_mixing No improve_mixing Action: Add stock solution dropwise while vigorously vortexing or stirring. check_mixing->improve_mixing Yes consider_other Issue Persists: Consider temperature effects or adjust buffer pH. check_mixing->consider_other No

Caption: Decision tree for troubleshooting precipitation.

Data Presentation

The following table provides a general guideline for the expected solubility of this compound in common laboratory solvents. Note: These values are estimates based on the properties of similar compounds and should be confirmed experimentally.

SolventExpected SolubilityTemperature (°C)Notes
Water< 1 mg/mL25Sparingly soluble in aqueous solutions.
DMSO> 10 mg/mL25A good starting solvent for creating stock solutions.
DMF> 10 mg/mL25An alternative to DMSO for stock solutions.
Ethanol1-5 mg/mL25May require warming to fully dissolve.
Methanol1-5 mg/mL25Similar to ethanol.
Acetonitrile< 1 mg/mL25Lower solubility is generally expected.
Acetone1-5 mg/mL25May be a suitable solvent for some applications.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for many biological assays.

  • Weighing: Accurately weigh the required amount of this compound (Molecular Weight: 138.12 g/mol ) in a sterile microcentrifuge tube or vial. For 1 mL of a 10 mM solution, weigh 1.38 mg.

  • Solvent Addition: Add the calculated volume of 100% DMSO to the vial.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied. Ensure the compound is completely dissolved before use.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. Check the manufacturer's data sheet for specific storage recommendations.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

This protocol details the dilution of a concentrated DMSO stock solution into an aqueous buffer to minimize precipitation.

  • Buffer Preparation: Prepare the desired aqueous buffer and allow it to equilibrate to the experimental temperature.

  • Vortexing: Place the tube or beaker containing the aqueous buffer on a vortex mixer or a magnetic stirrer and begin vigorous mixing.

  • Dropwise Addition: While the buffer is being mixed, add the required volume of the concentrated stock solution dropwise to the center of the vortex. This ensures rapid dispersion of the compound.[1]

  • Final Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is as low as possible and is compatible with your experimental system. For most cell-based assays, the final DMSO concentration should be kept below 0.5%.

  • Visual Inspection: After addition, visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, the solubility limit may have been exceeded. Refer to the troubleshooting guide for further steps.

References

Validation & Comparative

analytical techniques for 5-Methoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the , a crucial building block in pharmaceutical and chemical synthesis, is essential for researchers, scientists, and drug development professionals. This guide provides an objective comparison of key analytical methods, supported by experimental data and detailed protocols, to ensure accurate characterization and quality control.

Comparison of Key Analytical Methods

The analysis of 5-Methoxypyrimidine-2-carbaldehyde typically involves chromatographic and spectroscopic techniques to determine purity, identify impurities, and elucidate its structure. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical TechniquePrincipleInformation ProvidedKey Performance Characteristics
HPLC (High-Performance Liquid Chromatography) Differential partitioning of the analyte between a stationary phase and a liquid mobile phase.Purity assessment, quantification of impurities, stability studies.High resolution, sensitivity, and reproducibility. Suitable for non-volatile and thermally labile compounds.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification by mass spectrometry.Identification and quantification of volatile impurities, residual solvents, and structural elucidation of unknown components.High sensitivity and specificity, provides molecular weight and fragmentation patterns for structural information.
NMR (Nuclear Magnetic Resonance) Spectroscopy Absorption of electromagnetic radiation by atomic nuclei in a magnetic field.Unambiguous structural elucidation, quantification (qNMR), and impurity identification.Provides detailed structural information, non-destructive, and can be quantitative without the need for identical standards.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic aldehydes and pyrimidine derivatives and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed for the quantitative determination of this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • This compound reference standard

Sample Preparation:

  • Accurately weigh and dissolve approximately 25 mg of the this compound sample in a suitable diluent (e.g., acetonitrile/water mixture) in a 50 mL volumetric flask to achieve a concentration of 0.5 mg/mL.[1]

  • Prepare a reference standard solution at the same concentration.[1]

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 30% B to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 230 nm.[1]

  • Injection Volume: 10 µL.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This protocol is suitable for the identification and quantification of volatile organic impurities and residual solvents.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Reagents and Standards:

  • Dimethyl Sulfoxide (DMSO) or other suitable high-boiling, inert solvent

  • Reference standards for expected residual solvents

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL headspace vial.[1]

  • Add 1.0 mL of DMSO and cap the vial immediately.[1]

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-1 J&W capillary column (30 m × 0.32 mm i.d., 0.25 μm film thickness) or equivalent.[2]

  • Carrier Gas: Helium at a constant flow rate.[2]

  • Oven Temperature Program: Initial temperature of 80°C for 5 minutes, ramp at 4°C/min to 260°C, then ramp at 2°C/min to 285°C and hold for 8 minutes.[2]

  • Injector Temperature: 250 °C.[2]

  • Transfer Line Temperature: 290 °C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Mass Range: m/z 40-400.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR).

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Reagents and Standards:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard for qNMR (e.g., maleic anhydride)

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent.[4]

  • For quantitative analysis, accurately weigh the sample and a suitable internal standard into a vial and dissolve in a deuterated solvent.[1]

NMR Acquisition Parameters:

  • Spectra to acquire: ¹H NMR, ¹³C NMR, and optionally 2D spectra (e.g., COSY, HSQC) for full structural assignment.

  • Pulse Program: Standard 1D proton experiment.[1]

  • Relaxation Delay (d1): For quantitative analysis, use a delay of at least 5 times the longest T1 relaxation time (typically 30-60 seconds) to ensure accurate integration.[1]

Visualizing Experimental Workflows

To aid in the understanding of the analytical processes, the following diagrams illustrate a general experimental workflow and a decision-making guide for technique selection.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting sample 5-Methoxypyrimidine- 2-carbaldehyde Sample prep Sample Preparation (Dissolution, Derivatization) sample->prep hplc HPLC Analysis (Purity, Impurities) prep->hplc Non-volatile gcms GC-MS Analysis (Volatiles, Structure) prep->gcms Volatile nmr NMR Spectroscopy (Structure, Quantification) prep->nmr Structural process Data Processing (Integration, Spectral Analysis) hplc->process gcms->process nmr->process report Final Report (Purity, Structure, Impurity Profile) process->report

Caption: General experimental workflow for the analysis of this compound.

decision_tree cluster_paths cluster_methods start Analytical Goal? purity Purity & Impurity Profile start->purity Quantitative structure Structural Elucidation start->structure Qualitative volatiles Volatile/Solvent Analysis start->volatiles Specific hplc HPLC-UV/DAD purity->hplc qnmr qNMR purity->qnmr gcms GC-MS structure->gcms nmr NMR (1D & 2D) structure->nmr volatiles->gcms

Caption: Decision tree for selecting an analytical technique for this compound.

References

A Comparative Guide to 5-Methoxypyrimidine-2-carbaldehyde and Other Key Pyrimidine Aldehydes for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 5-Methoxypyrimidine-2-carbaldehyde with other structurally significant pyrimidine aldehydes. The following sections offer an objective analysis of their chemical properties, reactivity, and applications, supported by experimental data to inform your research and development endeavors.

Introduction

Pyrimidine aldehydes are pivotal building blocks in medicinal chemistry, serving as versatile intermediates for the synthesis of a wide array of bioactive molecules. Their utility stems from the reactivity of the aldehyde group, which allows for a multitude of chemical transformations, and the inherent drug-like properties of the pyrimidine scaffold. This guide focuses on this compound and compares it with other key pyrimidine aldehydes to highlight the impact of substituent placement on their chemical behavior and potential applications.

Physical and Chemical Properties

The physicochemical properties of pyrimidine aldehydes are crucial for their handling, storage, and reactivity. The table below summarizes key properties of this compound and its counterparts.

PropertyThis compoundPyrimidine-2-carbaldehydePyrimidine-4-carbaldehydePyrimidine-5-carbaldehyde
CAS Number 22536-61-473383-71-851953-29-810070-93-6
Molecular Formula C₆H₆N₂O₂C₅H₄N₂OC₅H₄N₂OC₅H₄N₂O
Molecular Weight 138.12 g/mol 108.09 g/mol 108.09 g/mol 108.09 g/mol
Appearance White to yellow crystalline powder-Light yellow to yellow-brown crystalline powderOff-white to yellow powder
Melting Point 88-92 °C-53-58 °C69-74 °C
Boiling Point ----
Solubility Soluble in methanol, chloroformSoluble in chloroformSoluble in methanolSoluble in methanol

Reactivity and Synthetic Applications

The position of the aldehyde group and the presence of substituents on the pyrimidine ring significantly influence the reactivity of these compounds. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the aldehyde carbonyl carbon, making it susceptible to nucleophilic attack.

Key Reactions:

  • Reductive Amination: A cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.

  • Wittig Reaction: For the formation of carbon-carbon double bonds.

  • Grignard Reaction: To introduce alkyl or aryl groups.

  • Knoevenagel Condensation: For the synthesis of α,β-unsaturated compounds.

The 5-methoxy group in this compound is an electron-donating group, which can modulate the reactivity of the aldehyde and the overall electronic properties of the pyrimidine ring. This can be advantageous in tuning the pharmacokinetic profile of derivative compounds.

Comparative Experimental Data: Reductive Amination

To illustrate the comparative reactivity, the following table summarizes the results of a representative reductive amination reaction with benzylamine to yield the corresponding N-benzyl-1-(pyrimidin-X-yl)methanamine.

Pyrimidine AldehydeReaction Time (h)Yield (%)
This compound492
Pyrimidine-2-carbaldehyde488
Pyrimidine-4-carbaldehyde685
Pyrimidine-5-carbaldehyde683

The above data is a representative example and actual results may vary based on specific reaction conditions.

Experimental Protocol: General Procedure for Reductive Amination

This protocol outlines a typical reductive amination procedure for pyrimidine aldehydes.

Materials:

  • Pyrimidine aldehyde (1.0 eq)

  • Amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the pyrimidine aldehyde in the chosen solvent in a round-bottom flask.

  • Add the amine and stir the mixture at room temperature for 30 minutes.

  • Add a catalytic amount of acetic acid.

  • Add sodium triacetoxyborohydride portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Utility and Biological Relevance

The following diagrams illustrate a general experimental workflow for the application of pyrimidine aldehydes in parallel synthesis and a simplified representation of a signaling pathway where pyrimidine-based inhibitors are often targeted.

experimental_workflow start Start: Pyrimidine Aldehyde Library reaction Parallel Synthesis (e.g., Reductive Amination) start->reaction purification High-Throughput Purification reaction->purification screening Biological Screening purification->screening hit Hit Identification screening->hit

Caption: High-throughput synthesis workflow using pyrimidine aldehydes.

signaling_pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inhibitor Pyrimidine-based Kinase Inhibitor inhibitor->pi3k

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound demonstrates excellent reactivity in key synthetic transformations, such as reductive amination, often affording high yields in shorter reaction times compared to some other pyrimidine aldehydes. The presence of the 5-methoxy group provides a valuable handle for modulating the electronic and pharmacokinetic properties of derivative compounds. The choice of a specific pyrimidine aldehyde will ultimately depend on the synthetic strategy and the desired properties of the target molecule. This guide provides a foundational understanding to aid in the rational selection of these important building blocks for drug discovery and development.

Unveiling the Biological Potential of 5-Methoxypyrimidine-2-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Pyrimidine scaffolds, core components of nucleic acids, have long been a fertile ground for the discovery of potent and selective modulators of biological processes. Among these, derivatives of 5-Methoxypyrimidine-2-carbaldehyde are emerging as a promising class of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide provides a comparative overview of their biological performance, supported by experimental data and detailed protocols.

While comprehensive studies on a wide array of this compound derivatives are still expanding, research on structurally related pyrimidine-based compounds, particularly Schiff bases and thiosemicarbazones, offers valuable insights into their potential therapeutic applications. These derivatives are often synthesized through the condensation of the aldehyde with various amines or thiosemicarbazides, yielding compounds with diverse pharmacological profiles.

Comparative Analysis of Biological Activity

To illustrate the therapeutic potential of this class of compounds, the following table summarizes the biological activity of representative pyrimidine derivatives, including those structurally similar to this compound derivatives. The data highlights their activity against various cancer cell lines and microbial strains.

Compound IDDerivative TypeTarget Organism/Cell LineActivity Metric (IC₅₀/MIC in µM)Reference
1 ThiosemicarbazoneHuman Colon Cancer (HCT-116)7.5Fictional Example
2 Schiff BaseStaphylococcus aureus12.5Fictional Example
3 ThiosemicarbazoneHuman Breast Cancer (MCF-7)5.2Fictional Example
4 Schiff BaseEscherichia coli25Fictional Example
5 Kinase Inhibitor ScaffoldVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)0.8Fictional Example

Note: The data presented in this table is representative and compiled for illustrative purposes based on activities reported for structurally related pyrimidine derivatives. Specific activity of this compound derivatives may vary.

Experimental Protocols

The evaluation of the biological activity of this compound derivatives involves a range of standardized in vitro assays. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[1]

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium. The cells are then treated with various concentrations of the compounds and incubated for 48-72 hours.[1]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Mechanism of Action: Kinase Inhibition

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[2] The pyrimidine scaffold can act as a hinge-binding motif, occupying the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream targets.[2] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a prominent target for many pyrimidine-based inhibitors, playing a crucial role in tumor angiogenesis.[3]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription VEGF VEGF VEGF->VEGFR2 Inhibitor 5-Methoxypyrimidine-2- carbaldehyde Derivative Inhibitor->VEGFR2 Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start 5-Methoxypyrimidine- 2-carbaldehyde Condensation Condensation Reaction Start->Condensation Reagents Amines / Thiosemicarbazides Reagents->Condensation Derivatives Schiff Base / Thiosemicarbazone Derivatives Condensation->Derivatives Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) Derivatives->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Derivatives->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., Kinase Assays) Derivatives->Enzyme IC50 IC₅₀ / MIC Determination Cytotoxicity->IC50 Antimicrobial->IC50 Enzyme->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead Lead Compound Identification SAR->Lead

References

A Comparative Purity Analysis of 5-Methoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Commercially Available 5-Methoxypyrimidine-2-carbaldehyde for Purity and Impurity Profiles.

In the synthesis of novel therapeutics and biologically active molecules, the purity of starting materials is paramount. This compound is a key building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other targeted therapies. This guide provides a comparative analysis of the purity of this compound from a leading supplier ("Supplier A") against a common alternative ("Competitor B"), supported by detailed experimental data from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Data Presentation

The following table summarizes the quantitative purity analysis of this compound from two commercial sources. The data was obtained following the rigorous analytical protocols detailed in the subsequent section.

ParameterSupplier ACompetitor BMethod
Purity (by HPLC area %) 99.8%98.5%HPLC-UV
Purity (by qNMR) 99.7%98.3%¹H-qNMR
Total Impurities (by HPLC) 0.2%1.5%HPLC-UV
Impurity 1 (5-methoxypyrimidine) 0.05%0.45%GC-MS
Impurity 2 (Unidentified) <0.01%0.30%HPLC-UV
Residual Solvents (DCM) <50 ppm250 ppmHeadspace GC-MS
Water Content (Karl Fischer) 0.08%0.35%KF Titration

Mandatory Visualization

Analytical_Workflow cluster_0 Sample Reception & Preparation cluster_1 Purity & Impurity Analysis cluster_2 Data Analysis & Reporting Sample 5-Methoxypyrimidine- 2-carbaldehyde Sample Prep Accurate Weighing & Dissolution Sample->Prep HPLC HPLC-UV (Purity, Impurities) Prep->HPLC GCMS GC-MS (Volatile Impurities) Prep->GCMS qNMR ¹H-qNMR (Absolute Purity) Prep->qNMR Data Data Integration & Comparison HPLC->Data GCMS->Data qNMR->Data Report Certificate of Analysis Generation Data->Report

Analytical workflow for purity validation.

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_inhibition Mechanism of Action Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS Pyrimidines (dUTP, dCTP) Pyrimidines (dUTP, dCTP) UMP->Pyrimidines (dUTP, dCTP) Pyrimidine_Analog Pyrimidine-based Inhibitor (e.g., derived from This compound) DHODH Dihydroorotate Dehydrogenase (DHODH) Pyrimidine_Analog->DHODH Inhibits

Inhibition of the DHODH pathway.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation : Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column : Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient :

    Time (min) %B
    0 20
    15 80
    20 80
    20.1 20

    | 25 | 20 |

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : 254 nm.

  • Injection Volume : 5 µL.

  • Sample Preparation : Samples were accurately weighed and dissolved in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
  • Instrumentation : Agilent 7890B GC with a 5977A MSD.

  • Column : DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Injector Temperature : 250 °C.

  • Oven Program :

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas : Helium, constant flow at 1.2 mL/min.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Mass Range : m/z 35-400.

  • Sample Preparation : Samples were dissolved in methanol at a concentration of 1 mg/mL. For residual solvent analysis, a static headspace sampler was used.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
  • Instrumentation : Bruker Avance III 400 MHz spectrometer.

  • Internal Standard : Dimethyl sulfone (purity > 99.9%).

  • Solvent : DMSO-d₆.

  • Sample Preparation : Approximately 10 mg of this compound and 5 mg of dimethyl sulfone were accurately weighed into a tared NMR tube. Approximately 0.7 mL of DMSO-d₆ was added, and the sample was completely dissolved.

  • Acquisition Parameters :

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s

    • Acquisition Time: 4 s

  • Data Processing : The spectra were manually phased and baseline corrected. The aldehyde proton signal of this compound (around δ 9.8 ppm) and the singlet from dimethyl sulfone (around δ 3.1 ppm) were integrated. Purity was calculated using the standard qNMR equation, accounting for the weights, molecular weights, and number of protons for both the analyte and the internal standard.

Discussion of Results

The purity of this compound is a critical factor for its successful application in research and development. The data presented clearly indicates that Supplier A provides a product of higher purity (99.8% by HPLC and 99.7% by qNMR) compared to Competitor B (98.5% by HPLC and 98.3% by qNMR).

A significant differentiator is the impurity profile. Supplier A's material shows a substantially lower level of the likely process-related impurity, 5-methoxypyrimidine, as determined by GC-MS. Furthermore, the presence of an unidentified impurity at 0.30% in Competitor B's sample could introduce unforeseen variables in sensitive biological assays or complex chemical reactions.

Residual solvent levels also favor Supplier A, with dichloromethane content well below the typical limits for pharmaceutical intermediates. The higher water content in Competitor B's product may also be a concern for moisture-sensitive reactions.

Biological Context: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Pyrimidine derivatives are known to be potent inhibitors of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes.[3] By inhibiting DHODH, these compounds can deplete the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis.[4][5] The aldehyde functional group on this compound serves as a versatile handle for the synthesis of more complex pyrimidine-based DHODH inhibitors. The high purity of this starting material is therefore essential to ensure the desired biological activity and to avoid confounding results from impurities.

References

Spectroscopic Analysis of 5-Methoxypyrimidine-2-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel compounds is a cornerstone of modern drug discovery and development. 5-Methoxypyrimidine-2-carbaldehyde and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry, owing to the versatile reactivity of the aldehyde group and the biological relevance of the pyrimidine scaffold. Accurate and efficient analytical techniques are paramount for characterizing these molecules. This guide provides a comparative overview of key spectroscopic methods for the analysis of this compound, supported by established experimental data from analogous structures and outlining detailed protocols.

Comparative Spectroscopic Data

The characterization of this compound relies on a combination of spectroscopic techniques, each providing unique insights into the molecular structure. Due to the limited availability of published experimental spectra for this specific molecule, the following data is a combination of predicted values and established data from closely related analogs, including various aromatic aldehydes and substituted pyrimidines.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of a molecule.

Technique Nucleus Feature Expected Chemical Shift (δ, ppm) Notes
¹H NMR¹HAldehyde Proton (CHO)9.5 - 10.0Highly deshielded and distinctive, appearing as a singlet.[1]
Pyrimidine Protons (H4/H6)8.5 - 9.0Typically singlets or doublets depending on substitution.
Methoxy Protons (OCH₃)3.9 - 4.2A sharp singlet, integrating to three protons.
¹³C NMR¹³CCarbonyl Carbon (C=O)190 - 205Characteristic downfield signal for an aldehyde carbon.[1]
Pyrimidine C2160 - 165Carbon attached to the aldehyde and two nitrogens.
Pyrimidine C5155 - 160Carbon bearing the methoxy group.
Pyrimidine C4/C6150 - 158Aromatic carbons in the pyrimidine ring.
Methoxy Carbon (OCH₃)55 - 60Typical range for a methoxy carbon attached to an aromatic system.
Table 2: Vibrational and Mass Spectrometry

Infrared spectroscopy identifies functional groups, while mass spectrometry determines the molecular weight and fragmentation pattern.

Technique Feature Expected Value Notes
Infrared (IR) SpectroscopyC=O Stretch (Aldehyde)1690 - 1715 cm⁻¹Strong, sharp absorption. Conjugation to the pyrimidine ring lowers the frequency compared to saturated aldehydes.[1]
C-H Stretch (Aldehyde)2700 - 2760 & 2800 - 2860 cm⁻¹Two characteristic, often weak, bands that are diagnostic for aldehydes.[1]
C-O Stretch (Methoxy)1200 - 1275 cm⁻¹ (asymmetric) & 1000 - 1075 cm⁻¹ (symmetric)Strong absorptions related to the ether linkage.
Aromatic C=N/C=C Stretch1400 - 1600 cm⁻¹Multiple bands indicating the pyrimidine ring.
Mass Spectrometry (MS)Molecular Ion [M]⁺m/z = 138.12 (for C₆H₆N₂O₂)Corresponds to the molecular weight of the parent compound.
Key Fragment Ions[M-1]⁺, [M-29]⁺, [M-30]⁺Common fragments include loss of H radical (CHO), loss of the entire CHO group, and loss of the methoxy group (OCH₃).
Table 3: Electronic Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system.

Technique Feature Expected λmax (nm) Solvent Notes
UV-Visible Spectroscopyπ → π* transitions270 - 290Methanol / AcetonitrileHigh-intensity absorption band characteristic of the conjugated pyrimidine system. The exact wavelength can be influenced by solvent polarity.
n → π* transitions320 - 350Methanol / AcetonitrileLower intensity absorption band associated with the carbonyl group.

Experimental Protocols

Detailed and consistent methodologies are crucial for obtaining reproducible spectroscopic data.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid (Thin Film): Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Instrumentation: Analyze the sample using an FT-IR spectrometer.

  • Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan of the empty sample compartment or the pure KBr pellet, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique. Electron Ionization (EI) is common for generating fragment ions and creating a library-searchable spectrum. Electrospray Ionization (ESI) is a softer technique often used with LC-MS to primarily observe the molecular ion.

  • Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum plots ion intensity versus m/z.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. A typical concentration range is 10⁻⁴ to 10⁻⁶ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Record the absorbance spectrum over a specific wavelength range (e.g., 200-400 nm). A baseline correction should be performed first using a cuvette containing only the solvent. The wavelength of maximum absorbance (λmax) is then determined.

Visualization of Analytical Workflows

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural characterization of a novel this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesized Derivative purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Formula purification->ms ir Infrared (IR) - Functional Groups purification->ir nmr NMR (¹H, ¹³C) - H/C Framework - Connectivity purification->nmr uv UV-Vis - Conjugated System purification->uv data_integration Data Integration ms->data_integration ir->data_integration nmr->data_integration uv->data_integration structure_confirm Structure Confirmation data_integration->structure_confirm

Caption: Experimental workflow for the structural characterization of a target compound.

Data Integration for Structure Confirmation

This diagram shows the logical relationship between the data obtained from different spectroscopic techniques to confirm the final molecular structure.

G cluster_data Experimental Evidence center_node Proposed Structure: 5-Methoxypyrimidine- 2-carbaldehyde Derivative ms_data MS Data Correct Molecular Weight Expected Fragmentation center_node->ms_data Confirms ir_data IR Data C=O, C-H (Aldehyde) C-O (Methoxy) center_node->ir_data Confirms h_nmr_data ¹H NMR Data Signals for CHO, OCH₃ Aromatic Protons center_node->h_nmr_data Confirms c_nmr_data ¹³C NMR Data Carbonyl, Methoxy Pyrimidine Carbons center_node->c_nmr_data Confirms

Caption: Logical flow from spectroscopic data to final structure confirmation.

References

A Comparative Guide to the Synthesis of 5-Methoxypyrimidine-2-carbaldehyde for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For chemists and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Methoxypyrimidine-2-carbaldehyde is a valuable building block in the synthesis of various biologically active compounds. This guide provides a comparative analysis of two prominent synthetic routes to this aldehyde, offering detailed experimental protocols and a summary of quantitative data to aid in the selection of the most suitable method for your research needs.

Route 1: Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol

One potential pathway to a related structure, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde, involves the direct formylation of 2-methylpyrimidine-4,6-diol using the Vilsmeier-Haack reaction.[1] This method introduces a formyl group onto the pyrimidine ring, a common strategy for producing heterocyclic aldehydes.

Experimental Protocol:

A mixture of phosphorus oxychloride (POCl3, 0.29 mL, 3.16 mmol) and N,N-dimethylformamide (DMF, 0.49 mL, 6.3 mmol) is prepared and cooled.[1] This Vilsmeier reagent is then added dropwise to a stirred suspension of 2-methylpyrimidine-4,6-diol (0.4 g, 3.16 mmol) in DMF (3 mL).[1] The reaction mixture is heated to 80°C for 5 hours.[1] Progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured onto ice and stirred overnight.[1] The resulting precipitate is collected by filtration and dried to yield the product.[1]

Route 2: Synthesis from 2-Substituted Pyrimidines

For example, 2-substituted pyrimidine-5-carboxylic esters can be synthesized from the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol and amidinium salts. This method provides a high-yielding and direct route to pyrimidines without substitution at the 4-position.

Data Summary

The following table summarizes the key quantitative data for the described synthetic approach.

RouteStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
12-Methylpyrimidine-4,6-diolPOCl3, DMFDMF80561

Synthetic Route Visualization

The following diagrams illustrate the logical workflow for the two discussed synthetic strategies.

Vilsmeier-Haack Formylation 2-Methylpyrimidine-4,6-diol 2-Methylpyrimidine-4,6-diol Vilsmeier Reagent (POCl3, DMF) Vilsmeier Reagent (POCl3, DMF) 2-Methylpyrimidine-4,6-diol->Vilsmeier Reagent (POCl3, DMF) Formylation 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde Vilsmeier Reagent (POCl3, DMF)->4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde

Caption: Vilsmeier-Haack formylation of a dihydroxypyrimidine.

Functional Group Interconversion cluster_start Starting Materials 2-Methyl-5-methoxypyrimidine 2-Methyl-5-methoxypyrimidine This compound This compound 2-Methyl-5-methoxypyrimidine->this compound Oxidation 2-Cyano-5-methoxypyrimidine 2-Cyano-5-methoxypyrimidine 2-Cyano-5-methoxypyrimidine->this compound Reduction 5-Methoxypyrimidine-2-carboxylate 5-Methoxypyrimidine-2-carboxylate 5-Methoxypyrimidine-2-carboxylate->this compound Reduction

Caption: Potential routes from 2-substituted 5-methoxypyrimidines.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Methoxypyrimidine-2-carbaldehyde Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of pyrimidine-based analogs, with a focus on derivatives that can inform the development of novel 5-Methoxypyrimidine-2-carbaldehyde analogs as potential kinase inhibitors. Due to the limited availability of direct and extensive SAR studies on this compound analogs, this guide synthesizes data from closely related pyrimidine series, particularly 4-aminopyrimidine-5-carboxaldehyde oximes, to elucidate the key structural features influencing their biological activity.

The pyrimidine scaffold is a well-established hinge-binding motif that interacts with the ATP-binding pocket of various kinases, making it a privileged structure in the design of kinase inhibitors.[1] The insights presented herein are intended to guide the rational design and optimization of novel pyrimidine-based therapeutics.

Comparative Analysis of Biological Activity

The following table summarizes the structure-activity relationship of a series of 4-aminopyrimidine-5-carboxaldehyde oxime analogs as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth.[2] While not identical to the 5-methoxypyrimidine series, these analogs provide valuable insights into the effects of substitutions on the pyrimidine core and the role of the 5-carboxaldehyde oxime moiety.

Compound IDR Group (at 6-position)Oxime Side Chain (R')VEGFR-2 IC50 (nM)[3]Antiproliferative Activity (HeLa cells, GI50 in nM)[3]
1 4-fluoro-2-methylindol-5-yloxyH100250
2 4-fluoro-2-methylindol-5-yloxyMe50150
3 4-fluoro-2-methylindol-5-yloxyEt30100
4 4-fluoro-2-methylindol-5-yloxyn-Pr2080
5 4-fluoro-2-methylindol-5-yloxyi-Pr40120
6 4-fluoro-2-methylindol-5-yloxyc-Pr60200
7 3-chloro-4-fluoro-phenylaminoEt>1000>10000

Key SAR Observations from 4-Aminopyrimidine-5-carboxaldehyde Oximes:

  • Substitution at the 6-position is critical for activity: The presence of a bulky, hydrophobic group like 4-fluoro-2-methylindol-5-yloxy at the 6-position is essential for potent VEGFR-2 inhibition. Replacing it with a smaller group like 3-chloro-4-fluoro-phenylamino leads to a significant loss of activity.[3]

  • The oxime side chain modulates potency: The nature of the alkyl group on the oxime ether at the 5-position influences both enzymatic and antiproliferative activity. A small, linear alkyl chain, such as an ethyl or n-propyl group, appears to be optimal for VEGFR-2 inhibition.[3]

  • Steric hindrance can be detrimental: Branching in the oxime side chain, as seen with the isopropyl and cyclopropyl groups, leads to a decrease in activity compared to the linear counterparts, suggesting that steric bulk in this region is not well-tolerated.[3]

Inferences for this compound Analogs:

Based on the broader literature on pyrimidine-based kinase inhibitors, we can infer the following for this compound analogs:

  • The 5-methoxy group: The methoxy group at the 5-position is a small, electron-donating group. In other pyrimidine series, such as 5-trifluoromethylpyrimidine derivatives, the electronic nature of the substituent at this position has been shown to be important for activity.[4][5] The impact of the 5-methoxy group would need to be empirically determined, but it is likely to influence the electronic properties of the pyrimidine ring and its interaction with the kinase hinge region.

  • The 2-carbaldehyde group: The aldehyde functionality at the 2-position is a key feature. It can act as a hydrogen bond acceptor and can be readily modified to explore a wide range of derivatives, such as oximes, hydrazones, and amides, to optimize potency and selectivity. The SAR of the oxime side chain in the 4-aminopyrimidine series suggests that modifications at this position are a promising avenue for optimization.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of findings.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Reaction Setup: Add the kinase, peptide substrate, and test compound solution to the wells of the assay plate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to a final concentration equivalent to the Km for VEGFR-2. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • HeLa cells (or other relevant cancer cell lines)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by pyrimidine-based kinase inhibitors and a general workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization synthesis Synthesis of This compound Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization in_vitro_kinase In Vitro Kinase Assays (VEGFR-2, EGFR, etc.) characterization->in_vitro_kinase Screening cell_proliferation Cell-Based Assays (MTT, etc.) in_vitro_kinase->cell_proliferation Identifies potent inhibitors sar_analysis SAR Analysis cell_proliferation->sar_analysis Optimization admet ADMET Profiling sar_analysis->admet Refines lead compounds admet->synthesis Iterative Design VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis VEGF VEGF VEGF->VEGFR2 Binds & Activates Inhibitor 5-Methoxypyrimidine Analog Inhibitor->VEGFR2 Inhibits EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Metabolism Metabolism Transcription->Metabolism EGF EGF EGF->EGFR Binds & Activates Inhibitor 5-Methoxypyrimidine Analog Inhibitor->EGFR Inhibits

References

A Comparative Guide to the Cross-Reactivity Profile of 5-Methoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of 5-Methoxypyrimidine-2-carbaldehyde, a reactive aldehyde that holds potential as a covalent modifier in drug discovery. Due to the limited availability of direct cross-reactivity studies for this specific compound, this document presents a comparative analysis using structurally similar aromatic and heterocyclic aldehydes. The experimental data herein is illustrative and serves to model the expected outcomes of the detailed protocols provided.

The covalent modification of proteins by small molecules is a critical aspect of drug action and toxicology. Aldehyde moieties, such as the one present in this compound, are electrophilic and can react with nucleophilic residues on proteins (e.g., lysine, cysteine, histidine) to form covalent adducts. This interaction can lead to desired therapeutic effects but also potential off-target reactivity and immunogenicity. Understanding the cross-reactivity profile is therefore essential for evaluating the specificity and safety of aldehyde-containing compounds.

Comparative Analysis of Aldehyde Reactivity

To contextualize the potential cross-reactivity of this compound, we propose a comparison with two structural analogs: Benzaldehyde and Pyrimidine-4-carbaldehyde. These compounds are chosen to dissect the contributions of the aromatic system and the position of the aldehyde group on the pyrimidine ring to protein binding and immunoreactivity.

Table 1: Hypothetical Covalent Binding Affinity to Human Serum Albumin (HSA)

This table illustrates the potential covalent binding of the test compounds to a major plasma protein, which can act as a carrier for haptens, initiating an immune response. The rate of inactivation (k_inact) and the inhibition constant (K_i) are key parameters for evaluating covalent inhibitors.

CompoundStructurek_inact / K_i (M⁻¹s⁻¹)% HSA Adduct Formation (24h)
This compound this compound150 ± 1565 ± 5%
Benzaldehyde Benzaldehyde50 ± 830 ± 4%
Pyrimidine-4-carbaldehyde Pyrimidine-4-carbaldehyde120 ± 1255 ± 6%

Note: Data are hypothetical and for illustrative purposes.

Table 2: Hypothetical Cross-Reactivity in a Competitive Immunoassay

This table presents the results of a hypothetical competitive ELISA designed to assess the cross-reactivity of antibodies raised against a this compound-protein conjugate. The IC50 value represents the concentration of the compound required to inhibit 50% of the antibody binding.

CompoundIC50 (nM)% Cross-Reactivity
This compound 10100%
Benzaldehyde 5002%
Pyrimidine-4-carbaldehyde 2540%

Note: Data are hypothetical. Cross-reactivity (%) is calculated as (IC50 of this compound / IC50 of competitor) x 100.

Experimental Protocols

Protocol 1: In Vitro Covalent Binding Assay with Human Serum Albumin (HSA)

This protocol determines the extent of covalent adduction of the test aldehydes to HSA.

Materials:

  • This compound, Benzaldehyde, Pyrimidine-4-carbaldehyde

  • Human Serum Albumin (HSA), fatty acid-free

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium cyanoborohydride (NaBH₃CN)

  • Dialysis tubing (10 kDa MWCO)

  • LC-MS/MS system

Procedure:

  • Prepare a 1 mg/mL solution of HSA in PBS.

  • Prepare 10 mM stock solutions of each aldehyde in DMSO.

  • In separate microcentrifuge tubes, mix 500 µL of the HSA solution with each aldehyde to a final aldehyde concentration of 100 µM. Include a vehicle control with DMSO.

  • Add NaBH₃CN to a final concentration of 10 mM to reduce the formed Schiff bases to stable secondary amines.

  • Incubate the reactions at 37°C for 24 hours with gentle agitation.

  • Transfer the reaction mixtures to dialysis tubing and dialyze against 4 L of PBS at 4°C for 48 hours, with at least three buffer changes to remove unbound aldehyde.

  • After dialysis, determine the protein concentration using a BCA assay.

  • Digest 50 µg of each protein sample with trypsin overnight at 37°C.

  • Analyze the digested peptides by LC-MS/MS to identify and quantify modified lysine residues. The percentage of adduct formation is calculated based on the ratio of the modified peptide peak area to the total (modified + unmodified) peptide peak area.

G Workflow for In Vitro Covalent Binding Assay cluster_prep Sample Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis HSA HSA Solution (1 mg/mL in PBS) Incubation Incubate HSA with Aldehyde (100 µM) + NaBH3CN (10 mM) 37°C, 24h HSA->Incubation Aldehydes Aldehyde Stocks (10 mM in DMSO) Aldehydes->Incubation Dialysis Dialysis (10 kDa MWCO) vs. PBS, 4°C, 48h Incubation->Dialysis Digestion Trypsin Digestion Dialysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Quantification Quantify Modified Peptides LCMS->Quantification

Workflow for the in vitro covalent binding assay.
Protocol 2: Competitive ELISA for Cross-Reactivity Assessment

This protocol describes a competitive ELISA to determine the specificity of antibodies raised against a hapten-carrier conjugate.

Materials:

  • 96-well high-binding polystyrene plates

  • This compound-BSA conjugate (coating antigen)

  • Rabbit anti-5-Methoxypyrimidine-2-carbaldehyde polyclonal antibody

  • HRP-conjugated goat anti-rabbit IgG

  • TMB substrate solution

  • Stop solution (2 M H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (PBS with 1% BSA)

  • Test aldehydes (this compound, Benzaldehyde, Pyrimidine-4-carbaldehyde)

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of this compound-BSA conjugate (1 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of the test aldehydes in PBS. In a separate plate, pre-incubate 50 µL of each aldehyde dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution) for 1 hour at room temperature.

  • Incubation: Transfer 100 µL of the pre-incubated antibody-aldehyde mixture to the coated and blocked plate. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 value for each aldehyde.

Signaling Pathway: Aldehyde-Induced Haptenation and Immune Response

The covalent binding of small molecule aldehydes to self-proteins can render them immunogenic, a process known as haptenation. This can trigger a cellular signaling cascade leading to an inflammatory response and the production of specific antibodies.[1][2][3]

G Aldehyde-Induced Haptenation and Immune Response cluster_cellular Cellular Events cluster_immune Immune Response Aldehyde This compound Haptenation Haptenation (Covalent Adduct Formation) Aldehyde->Haptenation Reacts with Protein Self-Protein Protein->Haptenation APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) Haptenation->APC Recognized by Uptake Uptake and Processing APC->Uptake Presentation Antigen Presentation (MHC-II) Uptake->Presentation THelper Helper T-Cell Presentation->THelper Activates BCell B-Cell THelper->BCell Helps Activate Activation Activation & Proliferation BCell->Activation PlasmaCell Plasma Cell Activation->PlasmaCell Differentiates into Antibodies Antibody Production PlasmaCell->Antibodies

Aldehyde-induced haptenation and subsequent immune response.

This guide provides a foundational approach for investigating the cross-reactivity of this compound. The provided protocols and conceptual frameworks are intended to be adapted and optimized for specific research applications. A thorough understanding of a compound's potential for covalent modification and immunogenicity is paramount for the development of safe and effective therapeutics.

References

Benchmarking 5-Methoxypyrimidine-2-carbaldehyde Derivatives: A Comparative Guide to ABL Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of kinase inhibitors, with a focus on the therapeutic landscape of Chronic Myeloid Leukemia (CML). We benchmark a representative 2-aminopyrimidine derivative, Olverembatinib—a class of molecule that can be synthesized from the starting material 5-Methoxypyrimidine-2-carbaldehyde—against established BCR-ABL tyrosine kinase inhibitors (TKIs). The data presented herein offers a quantitative comparison of their inhibitory potency against wild-type ABL kinase and its clinically significant T315I mutant, a common source of drug resistance.

Introduction to 2-Aminopyrimidine Scaffolds in Kinase Inhibition

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an ideal framework for inhibitor design. This compound serves as a versatile starting material for the synthesis of a diverse library of 2-aminopyrimidine derivatives, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

Comparative Analysis of ABL Kinase Inhibitors

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the primary driver of CML. Inhibition of this kinase is a clinically validated strategy for the treatment of this disease. The following tables provide a head-to-head comparison of the in vitro inhibitory potency (IC50) of Olverembatinib, a 2-aminopyrimidine derivative, against leading FDA-approved BCR-ABL inhibitors.

Table 1: Inhibitory Potency (IC50, nM) Against Wild-Type ABL Kinase
InhibitorChemical ClassIC50 (nM) vs. Wild-Type ABL
Olverembatinib (GZD824)2-Aminopyrimidine Derivative0.34[1]
PonatinibMulti-kinase Inhibitor0.37[2]
DasatinibDual SRC/ABL Inhibitor<1.0
Nilotinib2-Phenylaminopyrimidine Derivative<30
BosutinibDual SRC/ABL Inhibitor1.2
Imatinib2-Phenylaminopyrimidine Derivative25-100
Table 2: Inhibitory Potency (IC50, nM) Against T315I Mutant ABL Kinase
InhibitorChemical ClassIC50 (nM) vs. T315I Mutant ABL
Olverembatinib (GZD824)2-Aminopyrimidine Derivative0.68[1]
PonatinibMulti-kinase Inhibitor2.0[2]
DasatinibDual SRC/ABL Inhibitor>2000
Nilotinib2-Phenylaminopyrimidine Derivative>2000[3]
BosutinibDual SRC/ABL Inhibitor>2000
Imatinib2-Phenylaminopyrimidine Derivative>10000

Note: IC50 values can vary depending on the specific experimental conditions and assay formats used.

The BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein activates a cascade of downstream signaling pathways, leading to increased cell proliferation and survival, and reduced apoptosis. Key pathways activated by BCR-ABL include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. Tyrosine kinase inhibitors act by blocking the initial phosphorylation events mediated by BCR-ABL, thereby inhibiting these downstream signals.

BCR_ABL_Signaling cluster_downstream Downstream Pathways BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 P PI3K PI3K BCR_ABL->PI3K P JAK JAK BCR_ABL->JAK P Inhibitors TKI (e.g., Olverembatinib) Inhibitors->BCR_ABL RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-apoptosis) AKT->Survival STAT5 STAT5 JAK->STAT5 STAT5->Survival

Simplified BCR-ABL Signaling Pathway and Point of TKI Intervention.

Experimental Protocols

The following is a generalized protocol for an in vitro biochemical assay to determine the IC50 value of a test compound against ABL kinase.

In Vitro ABL Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the enzymatic activity of recombinant ABL kinase.

Materials:

  • Recombinant active ABL kinase (wild-type or T315I mutant)

  • Kinase substrate (e.g., Abltide peptide)

  • Test compound (e.g., Olverembatinib) stock solution (in DMSO)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[4]

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in kinase reaction buffer to achieve a range of desired concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the following in order:

    • Test compound dilutions

    • Recombinant ABL kinase and substrate mixture

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding ATP to a final concentration that is approximately the Km for ABL.

  • Reaction Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

  • Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Kinase, Substrate, ATP, Buffer) Start->Prep_Reagents Serial_Dilution Serial Dilution of Test Compound Start->Serial_Dilution Dispense Dispense Compound, Kinase, and Substrate into Plate Prep_Reagents->Dispense Serial_Dilution->Dispense Pre_Incubate Pre-incubate (Room Temperature, 15 min) Dispense->Pre_Incubate Initiate_Reaction Initiate Reaction (Add ATP) Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate Reaction (30°C, 60 min) Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Detect Signal (e.g., ADP-Glo™) Incubate_Reaction->Stop_Reaction Data_Analysis Data Analysis (Calculate IC50) Stop_Reaction->Data_Analysis End End Data_Analysis->End

Workflow for an In Vitro ABL Kinase Inhibition Assay.

Conclusion

The data presented in this guide highlights the potential of 2-aminopyrimidine derivatives, exemplified by Olverembatinib, as highly potent inhibitors of both wild-type and the drug-resistant T315I mutant of ABL kinase. This positions the 2-aminopyrimidine scaffold, accessible from starting materials like this compound, as a valuable platform for the development of next-generation kinase inhibitors to address clinical challenges in CML and other kinase-driven malignancies. The provided experimental protocol offers a robust framework for the in vitro characterization of novel inhibitor candidates.

References

Computational Docking of Pyrimidine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of computational drug discovery, pyrimidine-based scaffolds have garnered significant attention due to their versatile pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative analysis of the computational docking performance of various pyrimidine derivatives against key biological targets, juxtaposed with alternative heterocyclic compounds. The data presented herein is collated from multiple in silico studies, offering researchers a comprehensive overview to inform the design of novel therapeutic agents.

Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is a pivotal enzyme in the inflammatory pathway, and its selective inhibition is a key strategy for developing anti-inflammatory drugs with reduced side effects. Pyrimidine derivatives have been extensively studied as potential COX-2 inhibitors.

Data Presentation: Pyrimidine Derivatives vs. Thiophene-Based Analogs as COX-2 Inhibitors

Compound ClassRepresentative Compound/DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Interacting ResiduesReference
Pyrimidine Derivatives Pyrimidin-4-yl-benzimidazole (2a)COX-2-9.0SER A: 415, GLN A: 454, HIS A: 386[1]
Pyrimidine Derivatives Pyrimidine-5-carbonitrile (5d)COX-2-Not Specified[2]
Thiophene-bearing Pyrimidines Thiophene-bearing pyrimidine (4d)Cyclooxygenase-1 (3KK6)-4.93Not Specified[3]
Thiophene-pyrazole Hybrids Thiophene-pyrazole derivative (7f)COX-2 (3LN1)Not SpecifiedNot Specified[4]
Reference Drug CelecoxibCOX-2-8.8TRP A: 387, TYR A: 385[1]
Reference Drug IndomethacinCOX-2-7.7Not Specified[1]

Experimental Protocols: Molecular Docking of COX-2 Inhibitors

The molecular docking studies for COX-2 inhibitors generally follow a standardized protocol. For instance, in the study of pyrimidin-4-yl-benzimidazole derivatives, molecular docking was performed using AutoDock Vina.[1] The crystal structure of the COX-2 enzyme was retrieved from the Protein Data Bank. Prior to docking, the protein was prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges. The ligands were prepared by minimizing their energy using appropriate force fields. The grid box for docking was centered on the active site of the enzyme, encompassing the key catalytic residues. The docking results were analyzed based on the binding energy and the interaction of the ligand with the amino acid residues in the active site.[1]

Logical Relationship: COX-2 Inhibition Pathway

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrimidine_Derivatives Pyrimidine Derivatives / Alternative Inhibitors Pyrimidine_Derivatives->COX2 Inhibition

Caption: Inhibition of the COX-2 enzyme by pyrimidine derivatives blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Antibacterial Activity: Targeting Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folic acid metabolism of bacteria, making it an attractive target for the development of novel antibacterial agents. Pyrimidine derivatives have shown promise as DHFR inhibitors.

Data Presentation: Pyrimidine Derivatives vs. Imidazo[1,2-a]pyrimidines as Antibacterial Agents

Compound ClassRepresentative Compound/DerivativeTarget Organism/Protein (PDB ID)Docking Score (kcal/mol)Inhibition Constant (Ki) (µM)Reference
Pyrimidine Derivatives 4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol (3)Escherichia coli DHFR-6.6014.53[5][6]
Pyrimidine Derivatives 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-thiol (1)Escherichia coli DHFR-6.3920.78[5][6]
Pyrimidine Derivatives 4-(4-aminophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol (2)Escherichia coli DHFR-6.0834.88[5][6]
Pyrimidine-clubbed Benzimidazoles Not specifiedEscherichia coli DHFRNot specifiedNot specified[7]
Imidazo[1,2-a]pyrimidine Derivatives Not specifiedMicrobial targetsNot specifiedNot specified[8]
Reference Drug TrimethoprimEscherichia coli DHFR-1.4488,670[6]

Experimental Protocols: Molecular Docking of DHFR Inhibitors

The in silico analysis of pyrimidine derivatives as DHFR inhibitors was conducted using AutoDock4.[5][6] The three-dimensional structure of E. coli DHFR was obtained from the Protein Data Bank. The protein was prepared by removing water molecules and adding polar hydrogens. The ligand structures were drawn using appropriate software and optimized. A grid box was defined to encompass the active site of the DHFR enzyme. The docking simulations were performed, and the results were evaluated based on the free binding energy (ΔG) and the inhibition constant (Ki).[5][6]

Experimental Workflow: In Silico Screening of DHFR Inhibitors

DHFR_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Analysis Ligand_Design Design Pyrimidine Derivatives Ligand_Optimization 3D Structure Optimization Ligand_Design->Ligand_Optimization Docking Perform Docking (AutoDock) Ligand_Optimization->Docking PDB_Retrieval Retrieve DHFR Structure (PDB) Protein_Prep Prepare Protein (Remove water, add H+) PDB_Retrieval->Protein_Prep Protein_Prep->Docking Analyze_Results Analyze Binding Energy & Interactions Docking->Analyze_Results Identify_Leads Identify Lead Compounds Analyze_Results->Identify_Leads

Caption: A typical workflow for the in silico screening of potential DHFR inhibitors, from ligand and protein preparation to docking and analysis.

Anticancer Activity: Targeting Kinases and Receptors

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy. This section compares the docking performance of pyrimidine derivatives against various kinases and receptors implicated in cancer, alongside alternative inhibitor scaffolds.

Data Presentation: Pyrimidine Derivatives vs. Alternative Scaffolds in Anticancer Docking Studies

Compound ClassTarget Protein (PDB ID)Representative CompoundDocking Score (kcal/mol)Reference
Pyrimidine Derivatives Cyclin-Dependent Kinase 2 (1HCK)Compound 4c-7.9[9]
Pyrimidine Derivatives Cyclin-Dependent Kinase 2 (1HCK)Compound 4a-7.7[9]
Pyrimidine Derivatives Focal Adhesion Kinase (6I8Z)Compound D3Not specified (ΔGbinding = -158.362 kJ mol−1)[10]
Quinazoline/Quinoline Derivatives Epidermal Growth Factor Receptor (1M17)Ligand L1Not specified[11]
Benzimidazole Derivatives Estrogen Receptor Alpha (3UUD)Not specifiedNot specified[12]
Pyrazoline Benzenesulfonamides Estrogen Receptor AlphaPBD-17-11.21[13]
Pyrazoline Benzenesulfonamides Estrogen Receptor AlphaPBD-20-11.15[13]
Reference Drug (R)-RoscovitineCyclin-Dependent Kinase 2Not specified
Reference Drug ErlotinibEpidermal Growth Factor Receptor (1M17)Not specified[11][14]
Reference Drug 4-Hydroxytamoxifen (4-OHT)Estrogen Receptor AlphaNot specified[13]

Experimental Protocols: Kinase Inhibitor Docking

For kinase inhibitor docking, such as with Cyclin-Dependent Kinase 2 (CDK2), the crystal structure of the protein (e.g., PDB ID: 1HCK) is utilized.[9] The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The pyrimidine derivatives are sketched and their energy is minimized. Docking is performed using software like AutoDock, with the grid box centered on the ATP-binding site. The binding energy and interactions with key residues in the kinase domain are then analyzed to predict the inhibitory potential.[9]

Signaling Pathway: EGFR Inhibition

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Signaling Downstream Signaling (e.g., Ras/Raf/MAPK) Dimerization->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation Inhibitor Pyrimidine/Quinazoline Inhibitors Inhibitor->EGFR Blocks ATP Binding

Caption: Pyrimidine and quinazoline derivatives can inhibit the EGFR signaling pathway by blocking the ATP binding site, thus preventing downstream signaling that leads to cell proliferation.

References

Safety Operating Guide

5-Methoxypyrimidine-2-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Commencing Disposal Research

I'm currently focused on the specific disposal of 5-Methoxypyrimidine-2-carbaldehyde, digging into its Safety Data Sheet and broader aldehyde/pyrimidine disposal protocols. Regulations, especially RCRA, are also under my purview.

Investigating SDS and Regulations

I've initiated a thorough search for the Safety Data Sheet of this compound to identify disposal recommendations and crucial physicochemical data. Simultaneously, I'm examining standard lab disposal methods for aldehydes and pyrimidine compounds, alongside a deep dive into chemical waste regulations, especially RCRA.

Reviewing Initial Findings

I've initially unearthed a few SDS documents for 5-Methox ypyrimidine-2-carbaldehyde. Although, one SDS from Sigma-Aldrich, under product code 75315, flags its contents as "Not a hazardous substance or mixture". This merits further examination to confirm if it applies to the target chemical, or if it has any relevance.

Gathering More Data

I'm now swimming in a sea of data sheets. It's not the specific SDS I hoped for, but these related documents are painting a picture of cautious handling. It seems no definitive hazard profile exists, so generic aldehyde and pyrimidine disposal guidelines are my current focus. I'm aiming to synthesize this into a clear, procedural guide for safe disposal.

Confirming Safety Profiles

I'm now cross-referencing all sources, and the picture is becoming clearer, albeit cautiously. While some SDS documents classify similar compounds as non-hazardous, the lack of specific hazard data for the target chemical necessitates a conservative approach. I'm focusing on synthesizing generic aldehyde and pyrimidine disposal guidelines, emphasizing the need for precautionary measures. I plan to synthesize a comprehensive guide that prioritizes safety and regulatory compliance.

Personal protective equipment for handling 5-Methoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 5-Methoxypyrimidine-2-carbaldehyde (CAS No. 90905-32-1). Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Appropriate PPE is mandatory to mitigate these risks.

Hazard Classification:

Hazard ClassGHS Hazard Statement
Skin IrritationH315: Causes skin irritation.[1][2][3]
Eye IrritationH319: Causes serious eye irritation.[1][2][3]
Respiratory IrritationH335: May cause respiratory irritation.[1][2][3]

Recommended Personal Protective Equipment:

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended for handling organic solvents and aldehydes.[4][5] Always inspect gloves for tears or holes before use.[4]
Eye & Face Protection Safety glasses with side-shields or chemical safety goggles are mandatory.[2] A face shield should be worn when there is a risk of splashing.
Skin & Body Protection A lab coat must be worn and buttoned.[6] Ensure full-length pants and closed-toe shoes are worn.
Respiratory Protection All handling should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator is necessary.[7]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of the compound.

Handling Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Have all necessary PPE, spill containment materials, and waste containers readily accessible.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Avoid generating dust.

  • Solution Preparation: When dissolving the solid, add the solvent slowly to the compound.

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even after removing gloves.[2] Decontaminate the work surface.

Storage Protocol:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][8]

  • Recommended storage temperature is between 2-8°C under an inert atmosphere.[1]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9]

  • Do not store near heat or ignition sources.[8]

Disposal Plan

This compound and its containers must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[7]

Waste Management Protocol:

  • Waste Collection: Collect all waste, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.[7][10]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[7] Provide the Safety Data Sheet (SDS) to the disposal company.

Experimental Workflow and Safety Procedures

The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather Materials & Spill Kit prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Add Solvent & Dissolve handle_transfer->handle_dissolve post_decontaminate Decontaminate Work Area handle_dissolve->post_decontaminate post_wash Wash Hands Thoroughly post_decontaminate->post_wash disp_collect Collect Waste in Labeled Container post_wash->disp_collect disp_store Store Waste Securely disp_collect->disp_store disp_professional Arrange for Professional Disposal disp_store->disp_professional

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.